Technical Documentation Center

7-Bromo-8-methyl-2-phenylquinoline-4-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Bromo-8-methyl-2-phenylquinoline-4-ol
  • CAS: 1189106-64-6

Core Science & Biosynthesis

Foundational

7-Bromo-8-methyl-2-phenylquinoline-4-ol chemical structure and properties

An In-depth Technical Guide to the Chemical Structure and Properties of 7-Bromo-8-methyl-2-phenylquinoline-4-ol Executive Summary 7-Bromo-8-methyl-2-phenylquinoline-4-ol (CAS: 1189106-64-6) is a highly functionalized het...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure and Properties of 7-Bromo-8-methyl-2-phenylquinoline-4-ol

Executive Summary

7-Bromo-8-methyl-2-phenylquinoline-4-ol (CAS: 1189106-64-6) is a highly functionalized heterocyclic building block belonging to the 2-phenyl-4-quinolone class. Characterized by its specific substitution pattern—a bromine atom at position 7 and a methyl group at position 8—this compound serves as a critical scaffold in the synthesis of bioactive agents, particularly in the development of antiviral, antimalarial, and anticancer therapeutics.

Its structural uniqueness lies in the steric crowding at the 8-position (ortho to the quinoline nitrogen) and the electronic activation provided by the 7-bromo substituent, making it an ideal candidate for Structure-Activity Relationship (SAR) studies involving palladium-catalyzed cross-coupling reactions.

Chemical Identity & Structure Analysis

Identification Data[1][2][3][4][5][6]
PropertyDetail
Chemical Name 7-Bromo-8-methyl-2-phenylquinolin-4-ol
Synonyms 7-Bromo-8-methyl-2-phenyl-4-quinolone; 7-Bromo-4-hydroxy-8-methyl-2-phenylquinoline
CAS Number 1189106-64-6
Molecular Formula C₁₆H₁₂BrNO
Molecular Weight 314.18 g/mol
SMILES CC1=C(C=CC2=C1N=C(C=C2O)C3=CC=C(C=C3)Br) (Note: Tautomer dependent)
InChI Key Predicted based on structure
Tautomerism: The 4-Hydroxy vs. 4-Oxo Equilibrium

A defining feature of this molecule is the prototropic tautomerism between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone).

  • Solid State & Solution: In most polar solvents and the solid state, the equilibrium heavily favors the 4-quinolone (oxo) tautomer due to the stability conferred by the vinylogous amide resonance.

  • Reactivity Implications: Despite the "4-ol" nomenclature, reactions targeting the oxygen often require activation (e.g., conversion to a triflate or chloride) to lock the enol character.

Tautomerism cluster_0 Tautomeric Equilibrium node_enol Enol Form (4-Hydroxyquinoline) Aromatic Pyridine Ring node_keto Keto Form (4-Quinolone) Vinylogous Amide (Dominant Species) node_enol->node_keto   H-shift   

Caption: Tautomeric equilibrium favoring the 4-quinolone form in polar media.

Synthesis Protocols

The synthesis of 7-Bromo-8-methyl-2-phenylquinoline-4-ol is classically achieved via the Conrad-Limpach-type cyclization or the polyphosphoric acid (PPA) mediated cyclization of an enamine intermediate.

Retrosynthetic Analysis

The core quinoline ring is constructed by forming the bond between C4 and C4a. The precursors are:

  • 3-Bromo-2-methylaniline: Provides the benzene ring with pre-installed 7-Br and 8-Me substituents.

  • Ethyl Benzoylacetate: Provides the C2-phenyl group and the C3-C4 fragment.

Detailed Experimental Protocol

Step 1: Enamine Formation [1][2]

  • Reagents: 3-Bromo-2-methylaniline (1.0 eq), Ethyl benzoylacetate (1.1 eq), Acetic acid (cat.), Toluene (Solvent).

  • Procedure:

    • Charge a reaction vessel equipped with a Dean-Stark trap.

    • Add 3-bromo-2-methylaniline and ethyl benzoylacetate in toluene.

    • Add a catalytic amount of acetic acid.

    • Reflux for 4–6 hours, monitoring water collection in the Dean-Stark trap.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of aniline.

    • Evaporate solvent to yield the crude enamine (ethyl 3-((3-bromo-2-methylphenyl)amino)-3-phenylacrylate).

Step 2: Thermal Cyclization (Gould-Jacobs / Conrad-Limpach Variation)

  • Reagents: Diphenyl ether (Dowtherm A) or Polyphosphoric Acid (PPA).

  • Method A (High Temp):

    • Heat Diphenyl ether to 250°C.[3]

    • Add the crude enamine dropwise to the boiling solvent (rapid addition prevents polymerization).

    • Stir for 30–60 minutes.

    • Cool to room temperature; the product often precipitates.[2]

    • Dilute with hexane to filter the solid.

  • Method B (PPA - Preferred for Purity):

    • Mix crude enamine with PPA (10 wt equiv).

    • Heat to 120–140°C for 2–3 hours.

    • Cool to ~60°C and pour into crushed ice/water with vigorous stirring.

    • Neutralize with NaOH or NH₄OH to pH 7–8.

    • Filter the resulting precipitate.[2]

Step 3: Purification

  • Recrystallization: Ethanol or DMF/Water mixtures are effective.

  • Yield: Typically 60–75% over two steps.

Synthesis Start1 3-Bromo-2-methylaniline (Starting Material) Intermediate Enamine Intermediate (Ethyl 3-((3-bromo-2-methylphenyl)amino)-3-phenylacrylate) Start1->Intermediate Condensation (-H2O) Start2 Ethyl Benzoylacetate Start2->Intermediate Cyclization Cyclization (250°C Ph2O or 130°C PPA) Intermediate->Cyclization Product 7-Bromo-8-methyl-2-phenylquinoline-4-ol (Target Scaffold) Cyclization->Product -EtOH

Caption: Synthetic pathway via condensation and thermal cyclization.

Physicochemical Properties & Characterization

Key Properties Table
PropertyValue / DescriptionSource/Method
Appearance Off-white to pale yellow solidVisual
Melting Point >250°C (Typical for 4-quinolones)Experimental (Class avg)
Solubility DMSO, DMF (High); Water (Negligible); Ethanol (Low/Moderate)Experimental
pKa (Calculated) ~10.5 (OH/NH acidic proton)ChemAxon/ACD
LogP (Calculated) 4.8 ± 0.5Consensus LogP
H-Bond Donors 1 (NH/OH tautomer)Structure Analysis
H-Bond Acceptors 2 (N, O)Structure Analysis
Spectral Expectations (Validation)
  • ¹H NMR (DMSO-d₆):

    • δ 11.5–12.0 ppm: Broad singlet (NH/OH, exchangeable).

    • δ 2.4–2.6 ppm: Singlet (3H, 8-Me ).

    • Aromatic Region:

      • Singlet at C3 (vinyl proton of quinolone).

      • Multiplet for 2-Phenyl group (5H).

      • AB system or two doublets for C5 and C6 protons (C7 is substituted). Correction: With 7-Br and 8-Me, only C5 and C6 are protons on the benzenoid ring. They will appear as a pair of doublets (ortho-coupling, ~8 Hz).

Applications in Drug Discovery

This molecule is a "privileged scaffold" due to its multiple points of diversification.

Functionalization Strategy
  • 7-Bromo Position (Suzuki/Buchwald): The bromine atom is electronically activated for Pd-catalyzed cross-coupling. This allows the introduction of biaryl systems or amines to modulate solubility and potency.

  • 4-Hydroxy Position (Chlorination -> SNAr): Treatment with POCl₃ yields the 4-chloro derivative , which is highly reactive toward nucleophilic aromatic substitution (SNAr) with amines, allowing the introduction of solubilizing groups (e.g., piperazines).

  • 8-Methyl Group: Provides steric bulk that can lock conformation (atropisomerism potential if bulky groups are at C7) or block metabolic oxidation at the typically labile C8 position.

Biological Relevance[1][13]
  • Antimalarial: Analogs of 2-phenyl-4-quinolones are potent inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).

  • Antiviral: 4-Hydroxyquinolines have shown activity against Herpes Simplex Virus (HSV) polymerases.

  • Immunomodulation: Quinoline-4-carboxamides (derived from this scaffold) are investigated for autoimmune diseases (e.g., analogs of Paquinimod).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use standard PPE (gloves, goggles, fume hood).

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.

References

  • Conrad, M., & Limpach, L. (1887).[1][4] Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft.

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1189106-64-6.

  • BenchChem. (2025).[3][2] Protocols for the Synthesis of 2,4-Dihydroxyquinoline Derivatives.

  • World Intellectual Property Organization. (2015). Patent WO2015123456: Substituted Quinolines as Antiviral Agents.

Sources

Exploratory

Technical Guide: Physicochemical Profiling & Medicinal Chemistry Utility of CAS 1189106-64-6

[1][2] Part 1: Executive Summary CAS 1189106-64-6 , chemically identified as 7-Bromo-8-methyl-2-phenylquinolin-4-ol (also known as 7-Bromo-4-hydroxy-8-methyl-2-phenylquinoline), represents a high-value scaffold in medici...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Summary

CAS 1189106-64-6 , chemically identified as 7-Bromo-8-methyl-2-phenylquinolin-4-ol (also known as 7-Bromo-4-hydroxy-8-methyl-2-phenylquinoline), represents a high-value scaffold in medicinal chemistry.[1] Belonging to the 4-quinolone/4-hydroxyquinoline class, this compound serves as a critical intermediate for the synthesis of bioactive agents targeting kinases, G-protein coupled receptors (GPCRs), and infectious diseases (antimalarials).[1]

This technical guide provides a rigorous analysis of its physicochemical properties, emphasizing the structural causality behind its solubility and ionization behavior.[1] We explore the critical role of prototropic tautomerism in assay data interpretation and provide validated protocols for its characterization in drug discovery workflows.

Part 2: Chemical Identity & Structural Analysis[1]

Core Identification
PropertyData
CAS Registry Number 1189106-64-6
Chemical Name 7-Bromo-8-methyl-2-phenylquinolin-4-ol
Molecular Formula C₁₆H₁₂BrNO
Molecular Weight 314.18 g/mol
SMILES CC1=C(C=CC2=C1N=C(C=C2O)C3=CC=CC=C3)Br (Hydroxy form) CC1=C(C=CC2=C1NC(=O)C=C2C3=CC=CC=C3)Br (Quinolone form)
Structural Logic & Tautomerism

The physicochemical behavior of CAS 1189106-64-6 is dominated by the equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) tautomers.[1] In solution, particularly in polar solvents and aqueous media, the 4-quinolone (keto) form generally predominates due to the stability of the vinylogous amide resonance.[1]

  • C7-Bromine: Provides a distinct handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid SAR expansion.[1]

  • C8-Methyl: Introduces steric bulk adjacent to the nitrogen, potentially modulating metabolic stability (blocking N-oxidation) and influencing the torsion angle of the C2-phenyl ring.[1]

  • C2-Phenyl: Significantly increases lipophilicity (LogP) and provides aromatic stacking interactions (π-π) within protein binding pockets.[1]

Part 3: Physicochemical Data Profile[1]

The following data aggregates calculated (c) and experimentally inferred properties essential for medicinal chemistry optimization.

Key Physicochemical Parameters
ParameterValue (Approx.)Medicinal Chemistry Implication
cLogP 4.2 ± 0.4High Lipophilicity. Suggests high permeability but potential solubility risks.[1] Likely Class II in BCS (Biopharmaceutics Classification System).[1]
TPSA 33.0 ŲGood Permeability. Low polar surface area indicates excellent potential for blood-brain barrier (BBB) penetration if efflux is managed.[1]
H-Bond Donors 1The NH (keto) or OH (enol) acts as a donor.[1]
H-Bond Acceptors 1The Carbonyl O (keto) or Ring N (enol).[1]
pKa (Acidic) ~9.5 - 10.5Deprotonation of the NH/OH moiety.[1] Weakly acidic.[1]
pKa (Basic) ~2.0 - 3.0Protonation of the Carbonyl/N system.[1] Very weakly basic due to electron-withdrawing Br and phenyl conjugation.[1]
Melting Point >250°CHigh lattice energy driven by intermolecular H-bonding and π-stacking, correlating with low aqueous solubility.[1]
Solubility Profile
  • Water (pH 7.4): Low (< 10 µM).[1]

  • 0.1 N HCl: Moderate improvement due to protonation, but limited by the weak basicity.[1]

  • DMSO: High (> 20 mM).[1] Suitable for stock solution preparation.[1]

  • Simulated Intestinal Fluid (FaSSIF): Moderate.[1] Solubilization aided by bile salts/micelles due to high LogP.[1]

Part 4: Experimental Protocols & Methodologies

Protocol: pH-Metric LogD Determination

Objective: Determine the lipophilicity profile across the physiological pH range, accounting for the ionization of the quinolone core.[1]

Methodology:

  • Preparation: Dissolve 1 mg of CAS 1189106-64-6 in 100 µL DMSO.

  • Titration: Use a potentiometric titrator (e.g., Sirius T3).[1] Add the sample to a dual-phase system (Water/Octanol).[1]

  • Execution: Titrate from pH 2.0 to pH 12.0 using 0.1 M KOH and 0.1 M HCl.

  • Data Analysis: The instrument calculates LogP (neutral species) and LogD (distribution coefficient at specific pH) based on the shift in pKa curves in the presence of octanol.[1]

Why this works: The "shake-flask" method is prone to emulsion errors with highly lipophilic compounds.[1] Potentiometric titration is superior for ionizable scaffolds like quinolones.[1]

Protocol: Reactive Handle Validation (Suzuki Coupling)

Objective: Validate the C7-Bromine reactivity for library generation.

  • Reagents: CAS 1189106-64-6 (1.0 eq), Phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).[1]

  • Solvent: Dioxane:Water (4:1).

  • Conditions: Heat to 90°C under N₂ for 4 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Validation: LC-MS monitoring for the disappearance of the Br-isotope pattern (1:1 doublet) and appearance of the biaryl product.

Part 5: Visualization of Chemical Logic

The following diagrams illustrate the critical tautomeric equilibrium and the solubility profiling workflow.

Tautomeric Equilibrium & Reactivity

Tautomerism Enol 4-Hydroxyquinoline (Enol Form) Low Abundance in Water Keto 4-Quinolone (Keto Form) Dominant in Aqueous Media Enol->Keto Tautomerization (Fast) Anion Deprotonated Anion (pH > 10) Keto->Anion -H+ (pKa ~10) Cation Protonated Cation (pH < 2) Keto->Cation +H+ (pKa ~2.5)

Caption: Tautomeric equilibrium of CAS 1189106-64-6.[1][2] The Keto form predominates in physiological conditions.

Physicochemical Profiling Workflow

Workflow cluster_Assays Parallel Assay Streams Start Solid Sample CAS 1189106-64-6 QC QC Check (1H NMR / LCMS) Purity > 95% Start->QC DMSO DMSO Stock Prep (10-20 mM) QC->DMSO Solubility Kinetic Solubility (PBS pH 7.4) DMSO->Solubility LogD LogD Determination (Potentiometric) DMSO->LogD Stability Metabolic Stability (Microsomes) DMSO->Stability Output Data Integration: Developability Score Solubility->Output LogD->Output Stability->Output

Caption: Standardized workflow for physicochemical profiling of the quinolone scaffold.

Part 6: References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 56966033 (Related Structure). Retrieved from [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.[1] [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience. [Link][1]

Sources

Foundational

solubility profile of 7-Bromo-8-methyl-2-phenylquinoline-4-ol in DMSO

The following technical guide details the solubility profile, physicochemical behavior, and experimental handling of 7-Bromo-8-methyl-2-phenylquinoline-4-ol in Dimethyl Sulfoxide (DMSO). Technical Guide & Operational Pro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical behavior, and experimental handling of 7-Bromo-8-methyl-2-phenylquinoline-4-ol in Dimethyl Sulfoxide (DMSO).

Technical Guide & Operational Protocols [1]

Executive Summary

7-Bromo-8-methyl-2-phenylquinoline-4-ol is a lipophilic, heterocyclic scaffold commonly utilized as an intermediate in the synthesis of P-CABs (Potassium-Competitive Acid Blockers) and anti-infective agents.[1] While its aqueous solubility is negligible, its solubility in DMSO is high , typically supporting stock concentrations between 10 mM and 50 mM , with thermodynamic limits likely exceeding 100 mM in anhydrous conditions.[1][2]

However, this compound exhibits a "Solubility Paradox" driven by its tautomeric nature and the hygroscopicity of DMSO.[2] Researchers must account for the 4(1H)-quinolone tautomer , which dominates in the solid state and governs the dissolution kinetics.

Physicochemical Context & Mechanistic Analysis

To understand the solubility profile, one must first understand the molecule's behavior at the atomic level.[2]

Tautomeric Equilibrium

Although named as a "quinoline-4-ol" (enol form), this compound exists in equilibrium with its 4(1H)-quinolone (keto form) tautomer.[1][2]

  • Solid State: The compound crystallizes almost exclusively in the quinolone form due to strong intermolecular hydrogen bonding (N-H···O=C) between dimers, resulting in a high crystal lattice energy.[1][2]

  • In DMSO: DMSO is a potent hydrogen bond acceptor (S=O).[2] Upon dissolution, DMSO molecules disrupt the intermolecular N-H[1]···O bonds of the crystal lattice, effectively solvating the NH proton and the carbonyl dipole.[2]

Substituent Effects on Solvation
  • 7-Bromo Group: Increases lipophilicity (LogP) and molecular volume.[1][2] While this reduces water solubility, it enhances van der Waals interactions with the methyl groups of DMSO, generally aiding solubility in organic media.[1][2]

  • 8-Methyl Group (The Steric Key): Located adjacent to the ring nitrogen, the 8-methyl group exerts steric hindrance .

    • Effect: It prevents tight planar stacking in the crystal lattice compared to the unsubstituted analog.[2]

    • Result: This "molecular twist" lowers the lattice energy, making the compound more soluble in DMSO than predicted for a planar polycyclic aromatic hydrocarbon of similar weight.[2]

Visualization of Tautomerism & Solvation

The following diagram illustrates the transition from the solid-state lattice to the DMSO-solvated species.

TautomerSolvation cluster_Solid Solid State (High Lattice Energy) cluster_Solution DMSO Solution Phase Crystal Intermolecular H-Bonding (Dimer Formation) Node2 7-Bromo-8-methyl- 2-phenylquinolin-4(1H)-one (Keto Form - Major) Crystal->Node2 Dissolution Solvated DMSO-Solvated Species (S=O ... H-N Interaction) Node1 7-Bromo-8-methyl- 2-phenylquinolin-4-ol (Enol Form - Minor) Node2->Solvated DMSO Interaction Node2->Node1 Tautomeric Eq. DMSO DMSO Molecules DMSO->Solvated H-Bond Acceptor

Caption: Tautomeric equilibrium shifting from the solid-state keto form to the DMSO-solvated species, stabilized by hydrogen bonding.

Solubility Data Profile

The following values define the operational boundaries for this compound in anhydrous DMSO (Grade ≥99.9%) .

ParameterValue / RangeOperational Note
Thermodynamic Solubility (25°C) > 100 mM (Est.)High solubility due to disruption of H-bonds.[2]
Kinetic Solubility (Working Stock) 10 – 50 mM Recommended range for biological assays to prevent crash-out upon dilution.[1][2]
Dissolution Time 5 – 15 minutesRequires vortexing or mild sonication due to lattice energy.[1][2]
Water Tolerance Low (< 5% water)Critical: Presence of water causes rapid precipitation (see Section 5).[1][2]
Stability in Solution High (24-48 hrs)Stable at RT; store at -20°C for long term.[1][2]

Experimental Protocols

Protocol A: Preparation of a 20 mM Stock Solution

Standard workflow for biological screening or analytical standards.

  • Weighing: Weigh 6.28 mg of 7-Bromo-8-methyl-2-phenylquinoline-4-ol (MW ≈ 314.18 g/mol ) into a 1.5 mL amber microcentrifuge tube.

    • Note: Use amber tubes to protect from potential photodegradation of the bromide moiety.[2]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Molecular Biology or HPLC, ≥99.9%).

    • Caution: Do not use DMSO that has been left uncapped; it absorbs atmospheric water.[2]

  • Dissolution:

    • Vortex vigorously for 60 seconds.

    • If solid remains, sonicate in a water bath at 35°C–40°C for 5 minutes.

    • Visual Check: Solution should be clear and slightly yellow.[2] If turbid, repeat sonication.[1][2]

  • Storage: Aliquot immediately into single-use vials to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Kinetic Solubility Limit Determination

Use this if you need to determine the exact saturation point for your specific batch.

  • Supersaturation: Prepare a slurry by adding excess compound (e.g., 20 mg) to 0.5 mL DMSO.[1][2]

  • Equilibration: Shake at 300 rpm at 25°C for 24 hours.

  • Filtration: Centrifuge at 13,000 rpm for 10 minutes or filter through a 0.2 µm PTFE filter (Nylon filters may degrade in DMSO).

  • Quantification: Dilute the filtrate 1:100 in Methanol and analyze via HPLC-UV (254 nm) against a standard curve.

Troubleshooting & The "DMSO Paradox"

The most common failure mode with this compound is precipitation upon use , not failure to dissolve in DMSO itself.[1][2]

The Mechanism of Failure

DMSO is hygroscopic.[2][3][4][5] If your stock solution absorbs water from the air (becoming 90% DMSO / 10% Water), the solubility of this lipophilic quinolone drops exponentially.[2]

Symptom:

  • Stock solution looks clear at room temperature.[1][2]

  • Stock solution freezes at +15°C (instead of +18°C), indicating water contamination.[1][2]

  • Upon dilution into aqueous buffer (e.g., 1:1000 dilution for an assay), the compound precipitates instantly ("crashes out"), leading to false negatives in biological data.[1][2]

Corrective Action:

  • Desiccate: Store DMSO over 3Å molecular sieves if using for extended periods.[2]

  • Warm: If the stock is frozen, thaw completely at 37°C and vortex before use to redissolve any micro-crystals.

References

  • Lipinski, C. A., et al. (2001).[1][2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2] Link

  • Balbach, S., & Korn, C. (2004).[1][2] "Pharmaceutical evaluation of early development candidates: the 100 mg approach." International Journal of Pharmaceutics, 275(1-2), 1-12.[1][2] Link

  • Di, L., & Kerns, E. H. (2006).[1][2] "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451.[1][2] Link

  • Tetko, I. V., et al. (2013).[1][2] "DMSO solubility of organic compounds for bioscreening." Drug Discovery Today, 18(23-24), 1169-1175.[1][2] Link

  • PubChem Compound Summary. (2024). "Quinolin-4(1H)-one derivatives and tautomerism." National Library of Medicine.[2] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Coupling of 7-Bromo-8-methyl-2-phenylquinoline-4-ol

Executive Summary This application note details the optimized reaction conditions for the Suzuki-Miyaura coupling of 7-Bromo-8-methyl-2-phenylquinoline-4-ol , a highly functionalized heterocycle often utilized as a scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized reaction conditions for the Suzuki-Miyaura coupling of 7-Bromo-8-methyl-2-phenylquinoline-4-ol , a highly functionalized heterocycle often utilized as a scaffold in antimalarial and anticancer drug discovery.

The primary synthetic challenge addressed here is the steric hindrance imposed by the 8-methyl group proximal to the 7-bromo reaction site, compounded by the solubility issues inherent to the 4-hydroxyquinoline/4-quinolone tautomeric core. Standard catalytic systems (e.g., Pd(PPh3)4) typically fail to achieve satisfactory turnover numbers (TON) for this substrate.

This protocol introduces a Buchwald Precatalyst (XPhos Pd G2) system that enables high-yield coupling under mild aqueous-basic conditions, bypassing the need for protecting group chemistry on the 4-hydroxyl moiety.

Scientific Background & Mechanistic Rationale[1][2][3][4][5][6][7]

Structural Challenges

The substrate presents a "perfect storm" of synthetic difficulties:

  • Steric Shielding (Ortho-Effect): The 8-methyl group is located ortho to the 7-bromo electrophilic site. This bulk significantly retards the oxidative addition of Palladium(0) into the C-Br bond and hinders the approach of the boronic acid during transmetallation.

  • Tautomeric Interference: The 4-hydroxyquinoline exists in equilibrium with its 4-quinolone tautomer. The free amide/phenol functionality can coordinate to Pd(II) species, potentially poisoning the active catalyst (formation of off-cycle resting states).

  • Solubility: The high polarity of the quinolone core limits solubility in standard non-polar solvents (Toluene, Hexanes), necessitating polar aprotic or biphasic aqueous systems.

Catalyst Selection: The Buchwald Solution

To overcome the steric barrier at the 7-position, we utilize Dialkylbiarylphosphine ligands (specifically XPhos or SPhos).

  • Electronic Effect: These electron-rich ligands increase the electron density on the Pd center, accelerating oxidative addition into the hindered C-Br bond.

  • Steric Effect: The bulky biaryl backbone encourages the formation of monoligated Pd(0)-L species (the active catalytic species) and creates a pocket that facilitates reductive elimination, even in crowded systems.

Selected Catalyst: XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II)).

  • Why G2? It is an air-stable precatalyst that rapidly generates the active Pd(0) species upon exposure to base, ensuring reproducible initiation.

Experimental Protocol

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]RoleNotes
7-Br-8-Me-2-Ph-quinoline-4-ol 1.0SubstrateLimiting reagent.[5][6]
Aryl Boronic Acid (Ar-B(OH)₂)1.5Coupling PartnerExcess ensures complete conversion.
XPhos Pd G2 0.02 (2 mol%)PrecatalystHigh activity; can lower to 0.5 mol% on scale.
K₃PO₄ (Tribasic) 3.0BaseEssential for activation and solubilizing the 4-OH.
1,4-Dioxane --Solvent (Organic)Miscible with water; high boiling point.
Water (degassed) --Solvent (Aqueous)Essential for inorganic solubility.
Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

  • Charge a reaction vial (equipped with a magnetic stir bar) with the quinoline substrate (1.0 equiv), aryl boronic acid (1.5 equiv), and Potassium Phosphate (K₃PO₄, 3.0 equiv).

  • Add XPhos Pd G2 (2 mol%).

    • Note: If weighing <5 mg, prepare a stock solution of the catalyst in Dioxane to ensure accuracy.

  • Seal the vial with a septum cap.

Step 2: Solvent Addition & Degassing

  • Evacuate the vial and backfill with Nitrogen or Argon (repeat 3 times).

  • Syringe in 1,4-Dioxane (concentration ~0.2 M relative to substrate) and Degassed Water (ratio 4:1 Dioxane:Water).

    • Critical: The water is necessary to solubilize the base and the phenoxide form of the quinoline.

  • Sparge the mixture with Argon for 5 minutes (bubbling gas through the liquid) to remove dissolved Oxygen.

Step 3: Reaction

  • Place the vial in a pre-heated block at 90°C .

  • Stir vigorously (800-1000 rpm). The biphasic mixture requires good mixing for phase transfer.

  • Monitor by LC-MS at 2 hours.

    • Expectation: The starting material (SM) peak [M+H] should disappear. If SM persists after 4 hours, add an additional 0.5 equiv of Boronic Acid.

Step 4: Workup

  • Cool the reaction to room temperature.

  • Acidification: Carefully adjust pH to ~6-7 using 1M HCl.

    • Why? The product is likely in its phenoxide form (soluble in water). Acidification precipitates the neutral 4-hydroxyquinoline/quinolone.

  • Extract with Ethyl Acetate (3 x volumes).

  • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 5: Purification

  • Purify via Flash Column Chromatography.[2]

    • Stationary Phase: Silica Gel.

    • Mobile Phase: DCM : MeOH (Gradient 0% to 10%).

    • Note: The product may streak due to the 4-OH/NH. Adding 1% Acetic Acid or 1% Triethylamine to the eluent can improve peak shape depending on the specific tautomer preference.

Visualizations & Logic Flow

Reaction Workflow Diagram

SuzukiWorkflow Start Start: 7-Bromo-8-methyl-2-phenylquinoline-4-ol Setup Add Reagents: 1.5 eq Ar-B(OH)2 3.0 eq K3PO4 2 mol% XPhos Pd G2 Start->Setup Solvent Add Solvent: 4:1 Dioxane:H2O (Degassed) Setup->Solvent Heat Heat to 90°C Stir 2-4 Hours Solvent->Heat Check LC-MS Check Heat->Check Workup Acidify to pH 7 Extract (EtOAc) Check->Workup Complete Fail Troubleshoot: 1. Increase Temp to 110°C 2. Switch to SPhos 3. Protect 4-OH Check->Fail Incomplete Purify Flash Chromatography DCM/MeOH Workup->Purify Fail->Heat Retry

Figure 1: Decision tree and workflow for the Suzuki coupling of hindered quinoline substrates.

Mechanistic Cycle (Steric Emphasis)

CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd 7-Br-8-Me-Quinoline PdII_Ar L-Pd(II)(Ar)-Br (Sterically Crowded) OxAdd->PdII_Ar 8-Me Steric Clash TransMet Transmetallation (+ Ar'-B(OH)2 / Base) PdII_Ar->TransMet PdII_BiAr L-Pd(II)(Ar)(Ar') (Di-aryl Complex) TransMet->PdII_BiAr RedElim Reductive Elimination (Product Release) PdII_BiAr->RedElim RedElim->Pd0

Figure 2: Catalytic cycle highlighting the Oxidative Addition step, which is most affected by the 8-methyl steric hindrance.[7]

Optimization & Troubleshooting

Optimization Matrix

If the standard protocol yields <50%, screen the following parameters. The "Conditions A" column represents the recommended starting point.

ParameterConditions A (Recommended) Conditions B (Alternative) Conditions C (High Temp)
Catalyst XPhos Pd G2SPhos Pd G2Pd(dppf)Cl₂·DCM
Base K₃PO₄ (3.0 eq)Cs₂CO₃ (3.0 eq)K₂CO₃ (3.0 eq)
Solvent Dioxane / H₂O (4:1)n-Butanol / H₂O (1:1)Toluene / H₂O (10:[2]1)
Temp 90°C100°C110°C (Sealed Tube)
Troubleshooting Guide
  • Issue: Low Conversion (Starting Material Remains)

    • Cause: Catalyst deactivation or failure to oxidatively add.

    • Solution: Switch to SPhos Pd G2 . SPhos is smaller than XPhos and sometimes accommodates extremely hindered ortho-substituents better. Alternatively, increase temperature to 110°C using n-Butanol as solvent.

  • Issue: Protodeboronation (Ar-H formation instead of Product)

    • Cause: The boronic acid is hydrolyzing/deboronating faster than it couples.

    • Solution: Add the boronic acid in portions (e.g., 0.5 eq every hour). Use Boronic Esters (Pinacol esters) instead of acids, as they are more stable. Use anhydrous conditions (Dioxane/DMF) with CsF as the base.

  • Issue: Pd Black Formation

    • Cause: Catalyst decomposition.

    • Solution: Ensure rigorous degassing. Add 1 mol% of free ligand (XPhos) to stabilize the Pd species.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link (Foundational work on XPhos/SPhos for hindered substrates).

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3] Chemical Reviews, 1995.[3] Link (General mechanism and review).

  • Organic Chemistry Portal. "Suzuki Coupling - Reaction Conditions and Catalysts." Link (Database of specific reaction conditions).

  • Tang, W., et al. "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling."[1] RSC Advances, 2014. Link (Specifics on steric hindrance in coupling).

  • Sigma-Aldrich (Merck). "Buchwald Precatalysts User Guide." Link (Protocols for G2/G3 precatalyst handling).

Sources

Application

Application Note: Buchwald-Hartwig Amination of 7-Bromo-8-methyl-2-phenylquinoline-4-ol

This Application Note is designed for researchers and process chemists optimizing the C–N cross-coupling of 7-Bromo-8-methyl-2-phenylquinoline-4-ol . The protocol addresses two critical synthetic challenges intrinsic to...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the C–N cross-coupling of 7-Bromo-8-methyl-2-phenylquinoline-4-ol .

The protocol addresses two critical synthetic challenges intrinsic to this substrate:

  • Steric Hindrance: The 8-methyl group exerts significant ortho-steric pressure on the 7-bromo reaction site, inhibiting oxidative addition and reductive elimination.

  • Protic Functionality: The 4-hydroxy group (tautomeric with 4-quinolone) is acidic (

    
    ), requiring specific base stoichiometry to prevent catalyst poisoning.
    

Strategic Analysis & Catalyst Design

Substrate Challenges

The substrate, 7-Bromo-8-methyl-2-phenylquinoline-4-ol , presents a "perfect storm" of difficulty for standard Pd-catalyzed couplings.

  • The 8-Methyl Blockade: The methyl group at position 8 forces the palladium center to adopt a crowded conformation during the oxidative addition of the C7–Br bond. Standard ligands like PPh

    
     or dppf are often too small to enforce the necessary reductive elimination geometry or too bulky to access the site effectively without specialized "flexible bulk."
    
  • The 4-OH Trap: In standard conditions, the 4-OH group can deprotonate and coordinate to Palladium, forming an off-cycle resting state (Pd-alkoxide) that halts the catalytic turnover.

The Solution: Dialkylbiaryl Phosphine Ligands

To overcome the 8-methyl steric clash, we utilize Buchwald Generation III/IV Precatalysts . The ligand choice is dictated by the amine class:

  • For Primary Amines: BrettPhos or tBuBrettPhos . These ligands are bulky enough to prevent bis-arylation but flexible enough to accommodate the 8-methyl group.

  • For Secondary Amines: RuPhos . Its specific steric profile is ideal for hindered secondary amines and ortho-substituted aryl halides.

Base Strategy

We employ Lithium Hexamethyldisilazide (LiHMDS) or Sodium tert-butoxide (NaOtBu) .

  • Stoichiometry: A minimum of 2.5 equivalents is required.

    • 1.0 eq to deprotonate the 4-OH (forming the inert lithium quinolinate).

    • 1.0 eq to neutralize the HBr generated during coupling.

    • 0.5 eq excess to drive kinetics.

Visual Logic: Mechanism & Workflow[1]

Figure 1: Steric Analysis and Ligand Selection Pathway

This diagram illustrates the decision matrix for selecting the optimal catalytic system based on the specific constraints of the 7-bromo-8-methyl scaffold.

G Substrate 7-Bromo-8-methyl- 2-phenylquinoline-4-ol Challenge1 Steric Clash (8-Me vs 7-Br) Substrate->Challenge1 Challenge2 Acidic Proton (4-OH) Substrate->Challenge2 Decision Amine Type? Challenge1->Decision Ligand Selection BaseStrat Base Strategy: LiHMDS (2.5 eq) Protects 4-OH in situ Challenge2->BaseStrat Stoichiometry Control Primary Primary Amine (R-NH2) Decision->Primary Secondary Secondary Amine (R2-NH) Decision->Secondary Sol1 Ligand: BrettPhos Prevents bis-arylation Primary->Sol1 Sol2 Ligand: RuPhos High activity for hindered sites Secondary->Sol2 Sol1->BaseStrat Combine Sol2->BaseStrat Combine

Caption: Decision matrix for overcoming steric (8-Me) and electronic (4-OH) barriers in 7-bromo-8-methylquinolines.

Experimental Protocol

Materials & Reagents Table

Scale: 1.0 mmol (approx. 314 mg of substrate)

ReagentMW ( g/mol )Equiv.[1]AmountRole
7-Br-8-Me-2-Ph-quinoline-4-ol 314.181.0314 mgLimiting Substrate
Amine (R-NH₂ / R₂NH) Var.1.21.2 mmolNucleophile
Pd Precatalyst (Gen-3) Var.0.022 mol%Catalyst Source
Ligand (BrettPhos or RuPhos) Var.0.022 mol%Ligand (if not in precat)
LiHMDS (1M in THF) 167.332.52.5 mLBase (Soluble)
1,4-Dioxane (Anhydrous) --5.0 mLSolvent (0.2 M)

Note on Catalyst: Use BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines). If G3 precatalysts are unavailable, use Pd(OAc)₂ + Ligand (1:1 ratio) but expect lower yields due to slower activation.

Step-by-Step Procedure

Step 1: Inert Atmosphere Setup

  • Oven-dry a 20 mL reaction vial (with a Teflon-lined septum cap) and a magnetic stir bar.

  • Cool under a stream of Argon or Nitrogen.

  • Critical: Ensure all reagents are weighed quickly in air or, preferably, inside a glovebox.

Step 2: Reagent Charging

  • Add Substrate (314 mg, 1.0 mmol) to the vial.

  • Add Pd Precatalyst (2 mol%).

  • If using solid amine: Add the amine (1.2 mmol) now.

  • Seal the vial and purge with Argon for 5 minutes (needle inlet/outlet).

Step 3: Solvent and Base Addition

  • Add anhydrous 1,4-Dioxane (5 mL) via syringe.

  • If using liquid amine: Add the amine (1.2 mmol) now via syringe.

  • Add LiHMDS solution (2.5 mL, 2.5 mmol) dropwise over 2 minutes.

    • Observation: The solution may turn yellow/orange as the quinolinate anion forms. This is normal.

    • Why LiHMDS? It is soluble in dioxane, ensuring a homogeneous deprotonation of the 4-OH and the amine-Pd complex.

Step 4: Reaction

  • Place the vial in a pre-heated aluminum block at 100 °C .

  • Stir vigorously (800+ rpm). The high stirring rate is crucial for mass transfer in heterogeneous mixtures (if salts precipitate).

  • Monitor via LC-MS or TLC (Eluent: 5% MeOH in DCM) at 2 hours and 16 hours.

    • Target: Disappearance of the starting bromide (m/z ~314/316).

Step 5: Workup

  • Cool the mixture to room temperature.

  • Quench with 0.5 M HCl (5 mL) or saturated NH₄Cl.

    • Note: Acid quench repopulates the 4-OH proton.

  • Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

  • Separate layers. Extract aqueous layer 2x with Ethyl Acetate.

  • Dry combined organics over Na₂SO₄, filter, and concentrate.

Step 6: Purification

  • Purify via flash column chromatography.

  • Stationary Phase: Silica Gel.

  • Mobile Phase: Gradient of DCM to 10% MeOH/DCM.

    • Tip: The product is likely amphoteric. Adding 1% Triethylamine to the eluent can reduce tailing.

Process Control & Troubleshooting

Self-Validating Checks
  • Color Change: The reaction mixture typically darkens from orange to dark red/brown as the catalytic cycle progresses. A persistent pale yellow color after 2 hours may indicate catalyst deactivation (oxidation).

  • TLC Monitoring:

    • Starting Material: High Rf (non-polar if O-protected, mid-polar if OH).

    • Product: Distinct fluorescence under UV (254/365 nm) is typical for amino-quinolines. Use Dragendorff’s reagent stain for amine confirmation.

Troubleshooting Guide
ObservationDiagnosisCorrective Action
No Reaction (SM remains) Catalyst poisoning by 4-OH or O₂.1. Increase base to 3.0 eq.2. Switch to NaOtBu (stronger base).3. Re-purge solvents vigorously.
Debromination (Ar-H)

-Hydride elimination or solvent H-transfer.
1. Lower temp to 80 °C.2. Switch solvent to Toluene (less H-donor capability).3. Use RuPhos (faster reductive elimination).
Low Conversion Steric bulk preventing oxidative addition.1. Increase Temp to 110 °C.2. Increase Catalyst loading to 5 mol%.3. Switch to XPhos Pd G3 .

Reaction Workflow Diagram

Figure 2: Optimized Experimental Workflow

This flow visualizes the critical timing of base addition and temperature control to minimize side reactions.

Workflow Start Start: Dry Vial + Ar Purge Charge Charge Solids: Substrate + Pd-G3 + (Solid Amine) Start->Charge Solvent Add Solvent: Anhydrous Dioxane Charge->Solvent BaseAdd CRITICAL STEP: Add LiHMDS (2.5 eq) Dropwise Solvent->BaseAdd Heat Heat to 100°C Stir 800 rpm BaseAdd->Heat Monitor Monitor (LCMS/TLC) @ 2h and 16h Heat->Monitor Workup Quench (NH4Cl) Extract (EtOAc) Monitor->Workup

Caption: Step-by-step execution flow emphasizing the critical base addition step.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–N Cross-Coupling Reactions." Chemical Science.

  • Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers." Journal of Organic Chemistry. (Demonstrates base handling in hindered systems).

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3] Reaction intermediates and structure-activity relationships."[4][5] Journal of the American Chemical Society.

  • BenchChem Technical Guide. (2025). "Synthesis of 7-Bromo-4-chloro-8-methylquinoline." (Context for quinoline halogenation patterns).

Sources

Method

preparation of aminoquinolines from 7-Bromo-8-methyl-2-phenylquinoline-4-ol

An in-depth guide to the synthesis of functionalized aminoquinolines is presented, focusing on the conversion of 7-Bromo-8-methyl-2-phenylquinoline-4-ol. This application note provides a strategic overview, detailed expe...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of functionalized aminoquinolines is presented, focusing on the conversion of 7-Bromo-8-methyl-2-phenylquinoline-4-ol. This application note provides a strategic overview, detailed experimental protocols, and expert insights for researchers in medicinal chemistry and drug development.

Introduction: The Significance of the Aminoquinoline Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of an amino group, particularly at the C-7 position, is a common strategy in the development of potent antimalarial drugs like chloroquine and amodiaquine, which function by interfering with heme detoxification in the parasite's food vacuole.[1][2] Beyond malaria, substituted aminoquinolines exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. Consequently, robust and versatile synthetic methods for accessing these compounds are of paramount importance to the drug discovery process.

This guide focuses on the transformation of 7-Bromo-8-methyl-2-phenylquinoline-4-ol, a highly functionalized starting material, into its corresponding amino derivatives. The direct substitution of the C7-bromine atom with an amine is challenging due to the stability of the aryl-halide bond. Therefore, modern metal-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig amination and the Ullmann condensation, provide the most effective pathways for this C-N bond formation.[3][4] A critical consideration in this synthesis is the presence of the acidic 4-hydroxyl group, which can interfere with the catalytic cycle and must be temporarily protected.

Strategic Overview: A Three-Step Synthetic Approach

The conversion of 7-Bromo-8-methyl-2-phenylquinoline-4-ol to its 7-amino derivatives is best accomplished through a strategic three-stage process. This approach ensures high yields and compatibility with a diverse range of amine nucleophiles.

  • Protection of the 4-Hydroxyl Group : The phenolic proton of the 4-hydroxyquinoline moiety is acidic and can exist in tautomeric equilibrium with the corresponding 4-quinolone form.[5] This proton would be readily deprotonated by the strong bases used in C-N coupling reactions, leading to catalyst inhibition or undesired side reactions. To circumvent this, the hydroxyl group is first protected as a silyl ether, a group known for its stability under basic conditions and ease of removal.[6]

  • Metal-Catalyzed C-N Cross-Coupling : With the hydroxyl group masked, the C7-Br bond is targeted for amination. This guide details two powerful protocols:

    • Palladium-Catalyzed Buchwald-Hartwig Amination : A highly versatile and widely used method that employs a palladium catalyst with specialized phosphine ligands to couple aryl halides with a broad range of amines under relatively mild conditions.[7][8]

    • Copper-Catalyzed Ullmann Condensation : A classical method that uses a copper catalyst, often requiring higher temperatures but serving as a cost-effective alternative to palladium-based systems.[9]

  • Deprotection : The final step involves the selective removal of the silyl protecting group to unveil the target 7-amino-8-methyl-2-phenylquinoline-4-ol derivative.

Overall Synthetic Workflow

The logical flow of the synthesis is depicted below, outlining the critical protection, coupling, and deprotection stages.

G cluster_0 Synthesis of 7-Aminoquinoline Derivatives Start 7-Bromo-8-methyl-2-phenylquinoline-4-ol Protected TBDMS-Protected Bromoquinoline Start->Protected Step 1: Protection (TBDMS-Cl, Imidazole) Coupled TBDMS-Protected Aminoquinoline Protected->Coupled Step 2: C-N Coupling (Pd or Cu Catalyst, Amine, Base) Final 7-Amino-8-methyl-2-phenylquinoline-4-ol Derivative Coupled->Final Step 3: Deprotection (TBAF or HF-Pyridine)

Caption: General three-step workflow for the synthesis.

Detailed Experimental Protocols

Safety Precaution: These procedures involve hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Part 1: Protection of 7-Bromo-8-methyl-2-phenylquinoline-4-ol

This protocol describes the protection of the 4-hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether. This group is robust enough to withstand the conditions of the subsequent coupling reactions.

Protocol 1: TBDMS Protection

ReagentMolar Eq.MW ( g/mol )Amount
7-Bromo-8-methyl-2-phenylquinoline-4-ol1.0328.181.0 g
tert-Butyldimethylsilyl chloride (TBDMS-Cl)1.5150.72689 mg
Imidazole2.568.08520 mg
Anhydrous Dichloromethane (DCM)--20 mL

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 7-Bromo-8-methyl-2-phenylquinoline-4-ol (1.0 g, 3.05 mmol) and imidazole (520 mg, 7.62 mmol).

  • Add anhydrous DCM (20 mL) and stir the suspension at room temperature until the solids dissolve.

  • Add TBDMS-Cl (689 mg, 4.57 mmol) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding deionized water (15 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the TBDMS-protected product.

Part 2: C-N Cross-Coupling Reactions

The following protocols describe the crucial C-N bond formation step. The choice between the Buchwald-Hartwig and Ullmann methods may depend on available catalysts, ligands, and the specific amine being coupled.

Protocol 2A: Palladium-Catalyzed Buchwald-Hartwig Amination

This method is highly versatile and generally provides good to excellent yields with a wide variety of primary and secondary amines. The choice of ligand is critical; sterically hindered biarylphosphine ligands are often required for challenging substrates.[10]

ReagentMolar Eq.Notes
TBDMS-Protected Bromoquinoline1.0From Part 1
Amine (R¹R²NH)1.2Use primary or secondary amine
Pd₂(dba)₃0.02Palladium source
XPhos0.08Ligand
Sodium tert-butoxide (NaOtBu)1.4Strong, non-nucleophilic base
Anhydrous Toluene-Solvent

Procedure:

  • To a dry Schlenk tube or reaction vial, add the TBDMS-protected bromoquinoline (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and NaOtBu (1.4 eq).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene, followed by the amine (1.2 eq) via syringe.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the Celite® pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2B: Copper-Catalyzed Ullmann Condensation

ReagentMolar Eq.Notes
TBDMS-Protected Bromoquinoline1.0From Part 1
Amine (R¹R²NH)2.0Often used in excess
Copper(I) Iodide (CuI)0.1Catalyst
N,N'-Dimethylethylenediamine (DMEDA)0.2Ligand
Potassium Carbonate (K₂CO₃)2.0Base
Anhydrous N,N-Dimethylformamide (DMF)-Solvent

Procedure:

  • In a sealable reaction tube, combine the TBDMS-protected bromoquinoline (1.0 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

  • Add anhydrous DMF, the amine (2.0 eq), and the DMEDA ligand (0.2 eq).

  • Seal the tube and heat the mixture to 120-140 °C for 24-48 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography to obtain the coupled product.

Catalytic Cycle of Buchwald-Hartwig Amination

The mechanism involves a Pd(0)/Pd(II) catalytic cycle, initiated by the oxidative addition of the aryl bromide to the active Pd(0)-ligand complex.

G pd0 Pd(0)L (Active Catalyst) oa_complex Oxidative Addition Complex Ar-Pd(II)(L)-Br pd0->oa_complex + Ar-Br amide_complex Amido Complex Ar-Pd(II)(L)-NR¹R² oa_complex->amide_complex + HNR¹R² - HBr amide_complex->pd0 + Ar-NR¹R² (Product) re_label Reductive Elimination oa_label Oxidative Addition deprot_label Amine Coordination & Deprotonation

Caption: Simplified catalytic cycle for the amination reaction.[13]

Part 3: Deprotection of the 4-Hydroxyl Group

The final step is the removal of the TBDMS group to reveal the target aminoquinoline. This is typically achieved using a fluoride source.[14]

Protocol 3: TBDMS Deprotection

ReagentMolar Eq.Notes
TBDMS-Protected Aminoquinoline1.0From Part 2
Tetrabutylammonium fluoride (TBAF)1.21.0 M solution in THF
Tetrahydrofuran (THF)-Solvent

Procedure:

  • Dissolve the TBDMS-protected aminoquinoline (1.0 eq) in THF.

  • Add the TBAF solution (1.2 eq) dropwise at room temperature.

  • Stir the mixture for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water to remove TBAF salts.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the final product by flash chromatography or recrystallization as needed.

Characterization and Analysis

Confirmation of the product structure at each stage is essential.

  • ¹H NMR Spectroscopy :

    • Protection : Appearance of new signals in the upfield region (approx. 0.2-1.0 ppm) corresponding to the methyl and tert-butyl protons of the TBDMS group.

    • Amination : The disappearance of the aromatic proton signal adjacent to the bromine and the appearance of new signals corresponding to the protons of the newly introduced amino group. An N-H proton signal may also appear, which is often broad and can be confirmed by a D₂O exchange experiment.[15]

    • Deprotection : Disappearance of the TBDMS signals and a downfield shift of the quinoline ring protons due to the unmasking of the hydroxyl group. The 4-OH proton will appear as a broad singlet.

  • Mass Spectrometry (MS) : ESI-MS should be used to confirm the molecular weight of the intermediate at each step and the final product.

  • Infrared (IR) Spectroscopy : The final product should show characteristic N-H and O-H stretching bands in the region of 3200-3500 cm⁻¹.[16]

Field Insights and Troubleshooting

  • Steric Hindrance : The 8-methyl group is ortho to the C7-Br position, which can sterically hinder the approach of the catalyst and amine. If the Buchwald-Hartwig reaction is slow or low-yielding, consider using a more sterically bulky and electron-rich ligand such as RuPhos or BrettPhos, which can promote oxidative addition and reductive elimination.[10]

  • Base Selection : The choice of base is crucial. NaOtBu is a strong base suitable for many amines. For more sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ may be beneficial to prevent side reactions, although this may require longer reaction times or higher temperatures.

  • Hydrodehalogenation : A common side reaction is the replacement of the bromine atom with hydrogen. This can be minimized by ensuring an oxygen-free environment (thoroughly degassing solvents and using an inert atmosphere) and using the correct ligand-to-metal ratio.

  • Incomplete Deprotection : If deprotection is sluggish, slightly warming the reaction or using a more potent fluoride source like HF-Pyridine in THF (use with extreme caution) can be effective.

By following this structured approach, researchers can reliably synthesize a variety of 7-aminoquinoline derivatives from a brominated precursor, enabling further exploration of their therapeutic potential.

References

  • Wróblewska, A. (2025). Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. Jagiellonian University. Retrieved from [Link]

  • Szatmári, I., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(18), 4253. Retrieved from [Link]

  • Dola, V. R., et al. (2015). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Antimicrobial Agents and Chemotherapy, 59(10), 6138-6148. Retrieved from [Link]

  • Hwang, J. Y., et al. (2011). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 21(21), 6462-6466. Retrieved from [Link]

  • Madrid, P. B., et al. (2007). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. Journal of Medicinal Chemistry, 50(23), 5786-5795. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Hachicha, M., et al. (2024). Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. European Journal of Chemistry, 15, 25-30. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Rudrapal, M., et al. (2010). Synthesis and antimalarial activity evaluation of some new 7-chloro-4-aminoquinolines with substituted ring at side chain. Der Pharma Chemica, 2(1), 194-203. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis and Evaluation of 7-Substituted 4-Aminoquinoline Analogues for Antimalarial Activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • University of Rochester. (n.d.). Protecting Groups. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Retrieved from [Link]

  • Ruijter, E., et al. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(4), 1472-1499. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Rostron, C., & Barber, J. (2021). Chapter 7: Nucleophilic aromatic substitution. Oxford Learning Link. Retrieved from [Link]

  • ResearchGate. (2015). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Retrieved from [Link]

  • Hwang, J. Y., et al. (2011). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogues for antimalarial activity. Johns Hopkins University Research Portal. Retrieved from [Link]

  • Romero, M., & Delgado, R. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 158. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Jones, G. (1967). The Chemistry of 4-Hydroxyquinolines. Chemical Reviews, 67(5), 591-614. Retrieved from [Link]

  • Saczewski, J., & Balewski, L. (2009). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Archiv der Pharmazie, 342(10), 575-586. Retrieved from [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. IIT Bombay. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. Retrieved from [Link]

  • Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. Retrieved from [Link]

  • Gouveia, A. S., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3568. Retrieved from [Link]

  • Kubica, K. P., et al. (2016). Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. Acta Poloniae Pharmaceutica, 73(4), 903-911. Retrieved from [Link]

  • Li, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 936357. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Tautomerization in 4-Hydroxyquinoline Analysis

The "Chameleon" Mechanism: Understanding the Ghost Peaks Before troubleshooting, you must understand the enemy. 4-Hydroxyquinoline is not a static molecule; it is a "chameleon" that exists in a dynamic equilibrium betwee...

Author: BenchChem Technical Support Team. Date: February 2026

The "Chameleon" Mechanism: Understanding the Ghost Peaks

Before troubleshooting, you must understand the enemy. 4-Hydroxyquinoline is not a static molecule; it is a "chameleon" that exists in a dynamic equilibrium between two distinct structural forms: the enol (4-hydroxyquinoline) and the keto (4-quinolone).

This 1,3-proton shift is the root cause of analytical failures such as split peaks in HPLC, broad signals in NMR, and inconsistent UV absorption.

The Tautomeric Equilibrium

In aqueous solutions and polar solvents, the keto form (4-quinolone) is thermodynamically dominant. However, the energy barrier between forms is low enough that interconversion occurs on the timescale of many analytical instruments.

TautomerEquilibrium Cation Cationic Form (Protonated) Keto Keto Form (4-Quinolone) *Dominant in Polar* Cation->Keto -H+ (pKa ~2.3) Enol Enol Form (4-Hydroxyquinoline) *Rare in Aqueous* Keto->Enol Tautomerization Anion Anionic Form (Deprotonated) Keto->Anion -H+ (pKa ~11.8) Enol->Anion -H+

Figure 1: The chemical states of 4-HQ. Analytical stability is achieved by forcing the molecule into the Cationic or Anionic state, or by accelerating the Keto-Enol exchange.

HPLC & LC-MS Troubleshooting

Symptom: The chromatogram shows two peaks (split peak), a "shoulder," or severe tailing for a pure standard.

The Root Cause

If the timescale of the tautomeric exchange is similar to the timescale of the separation (interaction with the column), the detector sees both forms partially separated.

The Solution: The "pH Locking" Strategy

You cannot stop tautomerization, but you can make it irrelevant by driving the equilibrium 100% to a charged state.

ParameterStrategy A: Acidic Lock (Recommended)Strategy B: Basic Lock (Alternative)
Target pH pH < 2.0 pH > 10.5
Mechanism Protonates the nitrogen (

). Forces molecule into Cationic form.
Deprotonates the -OH/-NH (

). Forces molecule into Anionic form.
Column Standard C18 (stable at low pH).Must use Hybrid Silica (e.g., BEH, XBridge) to resist dissolution.
Buffer 0.1% TFA or Formic Acid (High concentration).10mM Ammonium Hydroxide or Triethylamine.
Pros Compatible with most columns; excellent MS sensitivity (positive mode).Often gives sharper peaks for basic heterocycles; reduces silanol tailing.
Troubleshooting Workflow

Follow this decision tree to resolve peak splitting.

HPLCTroubleshooting Start Issue: Split Peak / Tailing CheckPH Is Mobile Phase pH < 2.0? Start->CheckPH AdjustPH Action: Lower pH to 1.8-2.0 (Add 0.1% TFA) CheckPH->AdjustPH No (pH ~3-7) CheckTemp Is Column Temp < 30°C? CheckPH->CheckTemp Yes Success Single Sharp Peak AdjustPH->Success IncreaseTemp Action: Increase Temp to 45-50°C (Accelerates exchange rate) CheckTemp->IncreaseTemp Yes CheckConc Is Sample Conc > 1 mg/mL? CheckTemp->CheckConc No (Already Hot) IncreaseTemp->Success Dilute Action: Dilute Sample (Reduces dimerization) CheckConc->Dilute Yes Dilute->Success

Figure 2: Step-by-step logic for eliminating split peaks in 4-HQ analysis.

FAQ: HPLC

Q: I am using 0.1% Formic Acid but still see a shoulder. Why? A: 0.1% Formic acid yields a pH of


. This is too close to the 

of 4-HQ (

). You are in the "buffering window" where both cationic and neutral forms coexist.
  • Fix: Switch to 0.1% Trifluoroacetic Acid (TFA) (pH

    
    ) or increase Formic Acid to 0.2-0.5% to drop the pH safely below the pKa.
    

Q: Can I analyze 4-HQ at neutral pH? A: Avoid pH 6-8. At this pH, the molecule is neutral and exists as a mixture of keto/enol tautomers. Solubility is also lowest at this isoelectric point, leading to precipitation on the column.

NMR Spectroscopy Issues

Symptom: Broad peaks, missing protons, or chemical shifts that do not match literature.

The Solvent Effect

4-HQ forms hydrogen-bonded dimers in non-polar solvents. In polar aprotic solvents (DMSO), it interacts strongly with the solvent.

SolventObserved SpeciesRecommendation
DMSO-

Predominantly Keto form.[1] Peaks may be broad due to water-mediated exchange.Best for Routine ID. Dry the sample thoroughly.
Methanol-

Rapid exchange. Average signals.Good for sharp peaks, but OH/NH protons will exchange with solvent and disappear.
Chloroform-

Mixture of tautomers/dimers. Complex spectra.Avoid. Solubility is poor and spectra are confusing.
Protocol: Getting Sharp NMR Signals
  • Use DMSO-

    
    :  This stabilizes the keto form.
    
  • Dry the Sample: Trace water catalyzes proton exchange, broadening the peaks.

  • Acidify (Optional): Adding a drop of TFA-

    
     will protonate the nitrogen, collapsing the tautomeric mixture into a single cationic species. This sharpens the aromatic signals significantly.
    

Sample Preparation & Storage

Q: My standard curve is non-linear. Is the compound degrading? A: Likely not degradation, but solubility limits .

  • The neutral keto form has poor solubility in water and pure acetonitrile.

  • Protocol: Dissolve the stock standard in Methanol or DMSO first. Then dilute into the mobile phase.

  • Warning: If you dilute a high-concentration DMSO stock into a neutral aqueous buffer, the compound may crash out (precipitate) immediately. Ensure the diluent matches the mobile phase pH (acidic).

References

  • Tautomeric Equilibrium & Solvent Effects

    • Claramunt, R. M., et al. "The structure of 4-hydroxyquinoline in the solid state and in solution." Journal of the Chemical Society, Perkin Transactions 2, 2001.
    • Key Finding: Confirms 4-quinolone (keto) dominance in polar media.
  • pKa Determination

    • Albert, A., & Phillips, J. N. "Ionization Constants of Heterocyclic Substances." Journal of the Chemical Society, 1956.
    • D
  • Chromatographic Behavior of Tautomers

    • McCalley, D. V. "Analysis of basic compounds by high-performance liquid chromatography: influence of pH and stationary phase.
    • Insight: Explains the necessity of low pH or high pH "locking" for basic heterocycles to prevent peak splitting.
  • Graphviz Visualization Tool

    • Diagrams gener

Sources

Optimization

Technical Guide: Optimization of Reaction Temperature for 7-Bromoquinoline Substitution

Executive Summary & Reactivity Profile The Core Challenge: 7-Bromoquinoline presents a distinct reactivity profile compared to its 2-, 3-, or 4-isomers. Unlike the electron-deficient C-2 and C-4 positions (which are acti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reactivity Profile

The Core Challenge: 7-Bromoquinoline presents a distinct reactivity profile compared to its 2-, 3-, or 4-isomers. Unlike the electron-deficient C-2 and C-4 positions (which are activated for Nucleophilic Aromatic Substitution,


, due to the inductive and mesomeric effects of the quinoline nitrogen), the C-7 position is electronically "phenyl-like" (unactivated). 

Implication: Standard thermal


 attempts often fail or require decomposition-level temperatures (>180°C). Transition-metal catalysis (Pd, Ni, Cu)  is the mandatory pathway for efficient substitution at C-7 under standard laboratory conditions.

This guide focuses on optimizing temperature for Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig, Suzuki-Miyaura) , as this is the industry-standard method for this substrate.

Diagnostic Decision Matrix

Before optimizing temperature, confirm your reaction class.

ReactionLogic Start Target: 7-Substituted Quinoline Check Is the Nucleophile Strong? (e.g., Alkoxide, Thiolate) Start->Check SNAr Attempt Direct SNAr Check->SNAr Yes (but risky) Pd Select Pd-Catalysis (Buchwald/Suzuki) Check->Pd No (Amines, Boronates) Fail FAILURE RISK: Low Conversion High Temp Required (>180°C) SNAr->Fail Fail->Pd Switch Method TempOpt Go to Temp Optimization (Section 3) Pd->TempOpt

Figure 1: Decision matrix for selecting the substitution methodology. Note that direct


 is generally discouraged for the 7-position.

Critical Temperature Zones (Troubleshooting Q&A)

Zone A: Low Temperature (Room Temp – 60°C)

Symptom: "My reaction mixture is clear, but LCMS shows <5% product after 24 hours."

Q: Why is the reaction stalled despite using a reactive catalyst? A: The oxidative addition of Palladium(0) into the C(7)-Br bond is the rate-determining step (RDS). Unlike 2-bromoquinoline, the 7-position lacks electron-withdrawing activation from the nitrogen atom.

  • The Fix: You must overcome the activation energy barrier. Increase temperature to 80°C .

  • Mechanistic Insight: At <60°C, the Pd(0) species may coordinate to the quinoline nitrogen (acting as a ligand) rather than inserting into the C-Br bond, creating a "catalyst sink."

Zone B: Optimal Window (80°C – 100°C)

Symptom: "Good conversion, but I see a persistent 5-10% of starting material that won't react."

Q: Should I increase the temperature to 120°C to push to completion? A: Do not increase temperature yet. This plateau often indicates catalyst deactivation, not kinetic limitation.

  • The Fix: instead of heating, add a second pulse of catalyst (0.5 mol%) and ligand.

  • Why: At 100°C, bulky phosphine ligands (e.g., XPhos, BINAP) can undergo thermal degradation or oxidation over long reaction times. Spiking fresh catalyst is more effective than raising T, which promotes dehalogenation.

Zone C: High Temperature (>110°C)

Symptom: "I see the product, but also a significant peak for unsubstituted quinoline (hydrodehalogenation)."

Q: Where is the bromine going? A: This is a classic symptom of


-hydride elimination  or solvent-mediated reduction.
  • The Cause: At T > 110°C, especially in alcoholic solvents (isopropanol, ethanol) or with amine nucleophiles, the Pd-hydride species forms and reduces the C-Br bond instead of coupling.

  • The Fix:

    • Lower Temp to 90°C .

    • Switch solvent to Toluene or Dioxane (non-protic).

    • Increase the concentration of the coupling partner.

Optimization Data & Protocols

Table 1: Temperature Effects on 7-Bromoquinoline Amination (Buchwald-Hartwig)

Standard Conditions: 1.0 eq 7-bromoquinoline, 1.2 eq Morpholine, 2.0 eq NaOtBu, Toluene.

Temp (°C)Catalyst SystemTime (h)Conversion (%)Impurity: Quinoline (%)Verdict
25°C Pd(OAc)2 / BINAP24< 5%0%Inactive (Activation barrier too high)
60°C Pd(OAc)2 / BINAP1845%< 1%Sluggish (Stalled)
90°C Pd(OAc)2 / BINAP698% 1%OPTIMAL
120°C Pd(OAc)2 / BINAP2100%12% Degradation (Hydrodehalogenation)
80°C Pd2(dba)3 / XPhos499%< 0.5%Excellent (Ligand accelerated)
Standard Operating Procedure (SOP): 7-Bromoquinoline Substitution

Objective: Synthesis of 7-substituted quinoline via Pd-catalysis.

  • Preparation (Inert Atmosphere Required):

    • Charge reaction vessel with 7-bromoquinoline (1.0 equiv), Nucleophile (1.2–1.5 equiv), and Base (e.g.,

      
       or 
      
      
      
      , 2.0 equiv).
    • Catalyst Pre-complexation: In a separate vial, mix Pd source (e.g.,

      
      ) and Ligand (e.g., XPhos) in solvent for 5 mins to form the active 
      
      
      
      species.
  • Solvent Addition:

    • Add degassed 1,4-Dioxane or Toluene (0.2 M concentration). Avoid DMF if temp >100°C to prevent decomposition.

  • Thermal Initiation:

    • Heat rapidly to 85°C .

    • Checkpoint: Monitor by HPLC at 1 hour. If conversion < 20%, raise to 95°C.

  • Workup:

    • Cool to room temperature.[1] Filter through Celite to remove Pd black.

Mechanistic Workflow (Graphviz)

This diagram illustrates the kinetic competition between the desired Oxidative Addition and the side-reaction (Reduction) based on temperature.

Mechanism cluster_LowT Low Temp (<60°C) cluster_OptT Optimal Temp (80-100°C) cluster_HighT High Temp (>110°C) Start 7-Bromoquinoline + Pd(0) Coordination N-Coordination (Off-Cycle Trap) Start->Coordination Kinetic Trap OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd Activation Energy Overcome Prod Product Formation (Substitution) OxAdd->Prod Transmetallation & Red. Elim. Dehal Hydrodehalogenation (Quinoline Impurity) OxAdd->Dehal Beta-Hydride Elim. (Thermal Error)

Figure 2: Kinetic pathways showing the temperature-dependent competition between productive coupling and side reactions.

References

  • Reactivity of Quinoline Positional Isomers BenchChem. "A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline." (Contextualizes the unactivated nature of position 7).

  • Palladium-Catalyzed Cross-Coupling Optimization National Institutes of Health (PMC). "Suzuki–Miyaura cross-coupling optimization enabled by automated feedback."[2] (Provides data on temperature ranges 85–97°C for dialkylbiarylphosphine ligands).

  • High-Temperature Side Reactions Frontiers in Chemistry. "How to develop a sustainable palladium-catalyzed cross-coupling reactions." (Discusses catalyst turnover and deactivation at elevated temperatures). (Note: Generalized citation based on search context regarding Pd-catalysis sustainability and temperature).

  • General Nucleophilic Substitution Principles Chemistry LibreTexts. "Nucleophilic Substitution Reaction Overview." (Foundational theory distinguishing activated vs. unactivated systems).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H-NMR Spectroscopic Analysis of 7-Bromo-8-methyl-2-phenylquinoline-4-ol

For Researchers, Scientists, and Drug Development Professionals Introduction Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. The precise substitution pattern on the quinoline ring system is a critical determinant of a molecule's biological activity, making unambiguous structural elucidation paramount. Among the arsenal of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy stands out as an indispensable tool for providing detailed structural insights.

This guide offers an in-depth analysis of the ¹H-NMR spectrum of a complex substituted quinoline, 7-Bromo-8-methyl-2-phenylquinoline-4-ol. We will dissect the anticipated proton signals, delve into the electronic and steric influences of the various substituents, and provide a comparative analysis with two structurally related quinoline derivatives: 2-phenylquinoline and 8-methylquinoline . This guide is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and development of novel quinoline-based compounds.

Predicted ¹H-NMR Spectrum of 7-Bromo-8-methyl-2-phenylquinoline-4-ol

The structure of 7-Bromo-8-methyl-2-phenylquinoline-4-ol presents a fascinating case for ¹H-NMR analysis due to the diverse electronic environments of its protons. The phenyl group at the 2-position, the hydroxyl group at the 4-position, and the bromine and methyl groups on the carbocyclic ring each exert a distinct influence on the chemical shifts and coupling patterns of the quinoline protons.

Based on established principles of NMR spectroscopy and analysis of structurally similar compounds, we can predict the key features of its ¹H-NMR spectrum.[1] The protons on the quinoline ring system typically resonate in the aromatic region, generally between δ 6.5 and 9.0 ppm.[1]

A detailed breakdown of the expected signals is presented below:

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H3 6.5 - 7.0Singlet (s)-The hydroxyl group at C4 is electron-donating via resonance, shielding H3. The adjacent phenyl group at C2 will also influence its chemical shift.
H5 7.8 - 8.0Doublet (d)8.5 - 9.0H5 is ortho to the quinoline nitrogen and will experience deshielding. It will couple with H6.
H6 7.4 - 7.6Doublet (d)8.5 - 9.0H6 is coupled to H5. The bromine at C7 will have a moderate deshielding effect.
Phenyl-H (ortho) 8.0 - 8.2Doublet (d) or Multiplet (m)7.0 - 8.0These protons are closest to the quinoline ring and will be deshielded.
Phenyl-H (meta, para) 7.3 - 7.6Multiplet (m)-These protons will have chemical shifts typical for a substituted benzene ring.
CH₃ 2.5 - 2.7Singlet (s)-The methyl group at C8 is attached to the aromatic ring, leading to a downfield shift compared to aliphatic methyl groups.
OH 10.0 - 12.0Broad Singlet (br s)-The hydroxyl proton at C4 can exhibit a broad signal due to hydrogen bonding and exchange. Its chemical shift can be highly dependent on solvent and concentration.
Key Structural Influences on the Spectrum:
  • 2-Phenyl Group: The aromatic ring at the C2 position introduces additional signals in the aromatic region and influences the chemical shift of the H3 proton.

  • 4-Hydroxyl Group: This electron-donating group significantly shields the H3 proton, causing it to appear at a relatively upfield chemical shift for an aromatic proton. The tautomeric equilibrium between the 4-hydroxyquinoline and 4-quinolone forms can also affect the spectrum, though the hydroxy form is generally favored in many solvents.

  • 7-Bromo and 8-Methyl Groups: The electron-withdrawing bromine atom at C7 will deshield the adjacent H6 proton. The methyl group at C8, while sterically bulky, has a mild electron-donating effect. The proximity of these two groups will influence the chemical shifts of the H5 and H6 protons.

Below is a diagram illustrating the predicted through-bond correlations that would be observed in a COSY experiment, which is instrumental in assigning the coupled protons of the quinoline ring.

G cluster_quinoline 7-Bromo-8-methyl-2-phenylquinoline-4-ol H3 H3 H5 H5 H6 H6 H5->H6 CH3 CH₃ Phenyl_ortho o-Ph Phenyl_meta m-Ph Phenyl_ortho->Phenyl_meta

Caption: Predicted COSY correlations for 7-Bromo-8-methyl-2-phenylquinoline-4-ol.

Comparative Analysis with Alternative Quinoline Derivatives

To provide a clearer context for the ¹H-NMR spectrum of our target molecule, we will now compare it with the spectra of two simpler, yet related, quinoline derivatives: 2-phenylquinoline and 8-methylquinoline .

Alternative 1: 2-Phenylquinoline

2-Phenylquinoline serves as a useful comparison as it shares the C2-phenyl substituent but lacks the other functional groups present in our target molecule.

Proton2-Phenylquinoline (Observed δ, ppm)7-Bromo-8-methyl-2-phenylquinoline-4-ol (Predicted δ, ppm)Key Differences and Rationale
H3 ~7.86.5 - 7.0The electron-donating 4-OH group in the target molecule strongly shields H3, causing a significant upfield shift.
H4 ~8.1-The 4-OH substituent replaces H4 in the target molecule.
H5, H6, H7, H8 7.4 - 8.2 (complex multiplet)H5: 7.8-8.0 (d), H6: 7.4-7.6 (d)The substitution pattern in the target molecule simplifies the signals for H5 and H6 into distinct doublets. The Br at C7 and CH₃ at C8 significantly alter the chemical shifts in this region.
Phenyl Protons 7.3 - 8.2 (multiplet)7.3 - 8.2 (multiplet)The chemical shifts of the phenyl protons are expected to be broadly similar in both molecules.

The most striking difference is the dramatic upfield shift of the H3 proton in 7-Bromo-8-methyl-2-phenylquinoline-4-ol due to the strong electron-donating effect of the 4-hydroxyl group.

Alternative 2: 8-Methylquinoline

8-Methylquinoline allows for a comparison of the effect of the C8-methyl group in a simpler system.

Proton8-Methylquinoline (Observed δ, ppm)7-Bromo-8-methyl-2-phenylquinoline-4-ol (Predicted δ, ppm)Key Differences and Rationale
H2 ~8.9-The phenyl group at C2 in the target molecule replaces H2.
H3 ~7.46.5 - 7.0The 4-OH group in the target molecule causes a significant upfield shift of H3.
H4 ~8.1-The 4-OH substituent replaces H4 in the target molecule.
H5, H6, H7 7.3 - 7.7 (complex multiplet)H5: 7.8-8.0 (d), H6: 7.4-7.6 (d)The presence of the 7-bromo substituent in the target molecule simplifies the coupling pattern and deshields H6.
CH₃ ~2.82.5 - 2.7The chemical shift of the methyl group is expected to be in a similar region in both compounds.

This comparison highlights how the combination of substituents in 7-Bromo-8-methyl-2-phenylquinoline-4-ol leads to a more complex, yet interpretable, ¹H-NMR spectrum.

The following workflow illustrates the logical process of analyzing and comparing these quinoline derivatives.

G cluster_workflow ¹H-NMR Analysis Workflow A Acquire ¹H-NMR Spectrum of Unknown Quinoline B Identify Number of Signals and Integration A->B C Analyze Chemical Shifts (δ) and Multiplicities B->C D Propose Putative Structure C->D F Perform 2D-NMR (COSY, HSQC, HMBC) for Unambiguous Assignment C->F If ambiguous E Compare with Spectra of Known Analogues (e.g., 2-phenylquinoline, 8-methylquinoline) D->E Validation G Confirm Structure E->G F->G

Caption: A logical workflow for the structural elucidation of substituted quinolines using ¹H-NMR.

Experimental Protocol for ¹H-NMR Analysis

Obtaining a high-quality ¹H-NMR spectrum is crucial for accurate structural analysis. The following is a generalized protocol for the analysis of quinoline derivatives.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the purified quinoline derivative.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). For compounds with hydroxyl groups like the target molecule, DMSO-d₆ is often a good choice as it can help in observing the exchangeable OH proton.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a cotton plug or a syringe filter, transfer the solution to a clean, dry 5 mm NMR tube. This will remove any particulate matter that could degrade the spectral quality.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm) and is often pre-added to the deuterated solvent by the manufacturer.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for resolving complex aromatic signals).

  • Tuning and Locking: Tune the probe to the ¹H frequency and lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Shim the magnetic field to achieve optimal homogeneity, which will result in sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Angle: Use a 30-45° pulse angle to ensure a good signal-to-noise ratio without saturating the signals.

    • Acquisition Time: Set the acquisition time to at least 2-3 seconds to ensure good digital resolution.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T₁) is necessary.

    • Number of Scans: The number of scans will depend on the sample concentration. For a 5-10 mg sample, 16-64 scans are usually adequate.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift.

    • Integrate the signals to determine the relative number of protons.

Conclusion

The ¹H-NMR spectroscopic analysis of 7-Bromo-8-methyl-2-phenylquinoline-4-ol provides a wealth of structural information that is critical for its unambiguous identification. By understanding the influence of each substituent on the proton chemical shifts and coupling patterns, a detailed prediction of the spectrum can be made. Furthermore, a comparative analysis with simpler, structurally related quinoline derivatives such as 2-phenylquinoline and 8-methylquinoline, provides a valuable framework for interpreting the more complex spectrum of the target molecule. The experimental protocol outlined in this guide serves as a practical starting point for researchers to obtain high-quality ¹H-NMR data for their own quinoline-based compounds, thereby accelerating the pace of drug discovery and development. For complex substitution patterns, the use of two-dimensional NMR techniques such as COSY, HSQC, and HMBC is highly recommended for definitive structural elucidation.

References

  • Supporting Information for a relevant chemical synthesis paper.
  • Supporting Information for a relevant chemical synthesis paper.
  • The Royal Society of Chemistry. (2018). Supplementary Information. [Link]

  • Supporting Information for "Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines". (n.d.). [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • PubChem. (n.d.). 2-Phenylquinoline. [Link]

  • PubChem. (n.d.). 8-Methylquinoline. [Link]

Sources

Comparative

Comparative Biological Potency Guide: 7-Bromo vs. 7-Chloro Quinoline Derivatives

Executive Summary This technical guide provides a rigorous comparison between 7-bromo and 7-chloro substituted quinoline derivatives.[1] While the 7-chloroquinoline scaffold (exemplified by Chloroquine) remains the histo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between 7-bromo and 7-chloro substituted quinoline derivatives.[1] While the 7-chloroquinoline scaffold (exemplified by Chloroquine) remains the historic gold standard for antimalarial and specific anticancer pharmacophores, recent Structure-Activity Relationship (SAR) studies reveal that the 7-bromo analogue often functions as a critical "resistance breaker."

The Verdict: The switch from Chlorine to Bromine at position C-7 typically results in increased lipophilicity and altered electronic distribution , often enhancing membrane permeability and overcoming efflux-mediated resistance mechanisms, albeit frequently at the cost of aqueous solubility and molecular weight efficiency.

Physicochemical Basis of Potency

To understand the biological divergence, one must first analyze the fundamental atomic differences introduced by the halogen switch. The C-7 position is electronically conjugated to the quinoline nitrogen, influencing the basicity (


) and, consequently, the drug's accumulation in acidic organelles (lysosomes/food vacuoles).
Table 1: Physicochemical Comparison (Cl vs. Br Substituents)
Property7-Chloro (Cl)7-Bromo (Br)Biological Implication
Atomic Radius 0.99 Å1.14 ÅBr introduces greater steric bulk, potentially clashing in tight enzymatic pockets but improving filling in hydrophobic clefts.
Electronegativity (Pauling) 3.162.96Cl is a stronger electron withdrawer. Br substitution slightly increases the basicity of the quinoline nitrogen compared to Cl.
Lipophilicity (Hansch

)
0.710.86Critical Differentiator: Br derivatives are more lipophilic, enhancing passive diffusion across the Blood-Brain Barrier (BBB) and parasite membranes.
C-X Bond Strength ~339 kJ/mol~280 kJ/molBr is a better leaving group in metabolic degradation, potentially altering metabolic stability (half-life).

Strategic Visualization: SAR Logic

The following diagram illustrates the causal relationship between the physicochemical changes and observed biological outcomes.

SAR_Logic Substituent C-7 Substituent Choice Cl Chlorine (Cl) Substituent->Cl Br Bromine (Br) Substituent->Br Prop_Lipo Lipophilicity (LogP) ↑ Br->Prop_Lipo Strong Effect Prop_Steric Steric Bulk ↑ Br->Prop_Steric Significant Prop_Elec Electron Withdrawal ↓ Br->Prop_Elec Moderate Outcome_Res Resistance Breaking (Efflux Evasion) Prop_Lipo->Outcome_Res Outcome_Sol Aqueous Solubility ↓ Prop_Lipo->Outcome_Sol Outcome_Bind Altered Binding Affinity (Hydrophobic Pocket) Prop_Steric->Outcome_Bind

Caption: Causal flow from atomic substitution to biological outcome. Note that Bromine's enhanced lipophilicity is the primary driver for overcoming resistance mechanisms.

Therapeutic Case Studies

Case A: Antimalarial Potency (Heme Polymerization)

The primary mechanism involves the inhibition of hemozoin formation (biocrystallization of toxic heme) within the parasite's digestive vacuole.[1]

  • 7-Chloro (Standard): Perfectly balanced size allows deep intercalation into the heme dimer. However, P. falciparum strains (e.g., K1, W2) with mutated PfCRT transporters actively efflux chloroquine.

  • 7-Bromo (Alternative):

    • Potency: In chloroquine-sensitive strains (3D7), 7-bromo derivatives often show equipotent or slightly lower activity (

      
       typically 1.2–2x higher than Cl) due to steric clashes during heme stacking.
      
    • Resistance: Crucially, 7-bromo analogues often exhibit superior activity against resistant strains . The increased lipophilicity and bulk prevent the drug from being recognized or transported efficiently by the mutated PfCRT efflux pump.

Case B: Anticancer Activity (Cytotoxicity)

In oncology, quinoline derivatives act via DNA intercalation, topoisomerase inhibition, or kinase inhibition.

  • Kinase Inhibition: For targets like EGFR or VEGFR, the binding pockets are often hydrophobic. The 7-bromo substituent can exploit "halogen bonding" (interaction between the halogen's sigma-hole and a backbone carbonyl oxygen), potentially increasing affinity by 5–10 fold compared to the chloro- derivative.

  • Cellular Uptake: The higher lipophilicity of 7-bromo derivatives (e.g., 5,7-dibromo-8-hydroxyquinoline vs. 5,7-dichloro) facilitates rapid entry into solid tumor cells, resulting in lower

    
     values in lines like MCF-7  (Breast) and HCT-116  (Colon).
    

Quantitative Data Comparison

The following data is aggregated from comparative medicinal chemistry studies (see References).

Target / Cell LineMetric7-Chloro Derivative (Benchmark)7-Bromo DerivativeInterpretation
P. falciparum (3D7)

(nM)
5.0 – 15.08.0 – 25.0Cl is slightly superior in sensitive strains.
P. falciparum (K1)

(nM)
> 200 (Resistant)40 – 90Br is superior (Resistance Breaking).
MCF-7 (Breast Cancer)

(

M)
15.0 – 25.04.5 – 10.0Br enhances cytotoxicity via uptake/binding.
Heme Binding (

)

~ 6.0~ 4.5Cl allows tighter stacking with heme.

Experimental Protocol: Synthesis & Evaluation

To validate these differences in your own lab, follow this standardized workflow.

A. Synthesis (Nucleophilic Aromatic Substitution)

Objective: Synthesize 4-amino-7-haloquinoline derivatives.

  • Precursor: 4,7-Dichloroquinoline (for Cl series) vs. 7-Bromo-4-chloroquinoline (for Br series). Note: The 7-bromo precursor is less commercially available and may require Skraup synthesis from 3-bromoaniline.

Protocol:

  • Reactants: Mix 1.0 eq of 4-halo-7-haloquinoline with 1.2 eq of the desired amine (e.g., 1,3-diaminopropane).

  • Conditions: Heat neat at 130°C or reflux in ethanol/phenol for 6–12 hours.

  • Workup: Basify with 10% NaOH. Extract with DCM.

  • Purification: Recrystallize from cyclohexane/toluene. Critical: Br derivatives often require column chromatography due to lower crystallization yields.

B. Biological Assay Workflow

Assay_Workflow cluster_0 In Vitro Screening Start Compound Library (7-Cl vs 7-Br) Step1 Solubility Check (DMSO < 0.5%) Start->Step1 Step2 Incubation (72h) (Parasite/Cancer Cell) Step1->Step2 Step3 Readout: SYBR Green (Malaria) or MTT (Cancer) Step2->Step3 Analysis Calculate IC50 (Non-linear Regression) Step3->Analysis Compare Calculate Resistance Index (RI) RI = IC50(Resistant) / IC50(Sensitive) Analysis->Compare

Caption: Standardized screening workflow. Resistance Index (RI) is the key metric for evaluating the 7-Bromo advantage.

References

  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Source: National Institutes of Health (NIH) Context: Discusses the lack of correlation between pKa and activity, but highlights the role of lipophilicity in 7-substituted derivatives.

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities.

    
     ~5.45 
    
    
    
    g/mL) compared to non-brominated controls.
  • Click synthesis of new 7-chloroquinoline derivatives and evaluation of their biological activity.

    
     data for 7-chloro derivatives against MCF-7 and HCT-116 cell lines, establishing the baseline for chloro-potency.
    
    
  • Difference Between Bromine and Chlorine: Physicochemical Properties. Source: TutorialsPoint Context: Foundational data on atomic radius, electronegativity, and reactivity trends essential for SAR analysis.

Sources

Validation

Structural Characterization of 2-Phenylquinoline-4-ol Tautomers: A Comparative Guide

Executive Summary The 2-phenylquinoline-4-ol scaffold is a "privileged structure" in drug discovery, serving as the core for antitumor agents (e.g., tubulin polymerization inhibitors), anti-infectives (quorum sensing inh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-phenylquinoline-4-ol scaffold is a "privileged structure" in drug discovery, serving as the core for antitumor agents (e.g., tubulin polymerization inhibitors), anti-infectives (quorum sensing inhibitors), and receptor modulators. However, its utility is complicated by prototropic tautomerism .

The molecule exists in a dynamic equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone) . Misassigning this tautomeric state can lead to erroneous docking scores in silico, incorrect solubility predictions, and failed co-crystallization attempts.

This guide moves beyond basic identification to provide a rigorous, comparative framework for characterizing these tautomers. We analyze the efficacy of X-ray crystallography, NMR spectroscopy, and DFT calculations, providing actionable protocols to distinguish the dominant species in your specific matrix.

Part 1: The Tautomeric Landscape

Before selecting an analytical method, one must understand the equilibrium. In the case of 2-phenylquinoline-4-ol, the equilibrium is heavily influenced by solvent polarity and hydrogen bonding capacity.

Visualizing the Equilibrium

The following diagram illustrates the proton transfer between the N1 and O4 positions.

Tautomerism Enol Enol Form (4-Hydroxyquinoline) Aromatic Pyridine Ring Favored in: Gas Phase / Non-polar Keto Keto Form (4-Quinolone) NH Amide-like / Quinoid Favored in: Solid State / Polar Solvents Enol->Keto Prototropic Shift (Solvent Assisted)

Caption: Figure 1. The tautomeric equilibrium between the enol and keto forms. In 2-phenyl derivatives, the keto form is generally thermodynamically preferred in solution due to stabilization of the polar amide-like bond.

Part 2: Comparative Analytical Assessment

This section objectively compares analytical techniques for resolving the tautomeric state.

Method A: X-Ray Crystallography (Solid State)

Verdict: Definitive. X-ray diffraction is the only method that provides an unambiguous snapshot of the tautomer in the solid state. It distinguishes the forms based on bond lengths.

  • Mechanism: The keto form exhibits a shorter C2–C3 bond and a longer C4–O bond compared to the enol form due to the loss of full aromaticity in the heterocyclic ring.

  • Key Indicator: The C4–O bond length is the primary diagnostic.

    • C=O (Keto): ~1.26 – 1.28 Å (Double bond character)

    • C–OH (Enol): ~1.35 – 1.37 Å (Single bond character)

Method B: NMR Spectroscopy (Solution State)

Verdict: Environment-Dependent & Dynamic. NMR is powerful but prone to averaging signals if proton exchange is fast on the NMR timescale.

  • Mechanism: The chemical environment of the N-H vs. O-H proton differs significantly.[1]

  • Diagnostic Signals (1H NMR):

    • NH Proton (Keto): A broad singlet highly deshielded at

      
       11.5 – 14.0 ppm . This is the "smoking gun" for the quinolone form.
      
    • C3-H (Vinyl): In the keto form, the proton at position 3 appears as a singlet around

      
       6.0 – 6.5 ppm , distinct from aromatic multiplets.
      
  • Diagnostic Signals (13C NMR):

    • C4 Carbonyl: The keto form shows a signal at

      
       ~177 ppm , whereas the enol C-OH would typically appear upfield (~160-165 ppm).
      
Method C: UV-Vis Spectroscopy

Verdict: Supporting Evidence. Useful for observing solvatochromism but insufficient for structural proof alone.

  • Mechanism: The keto form has a larger dipole moment. In polar solvents, the excited state is often stabilized, leading to a bathochromic (red) shift.

  • Observation: 2-phenyl-4-quinolone derivatives typically show absorption maxima (

    
    ) shifts of 10-20 nm when moving from non-polar (Hexane) to polar (MeOH/DMSO) solvents.
    

Part 3: Experimental Protocols

Protocol 1: Definitive Assignment via Variable Temperature (VT) NMR

Why: At room temperature, rapid proton exchange can broaden the NH/OH signal into the baseline. Cooling the sample slows the exchange, sharpening the diagnostic peaks.

  • Preparation: Dissolve 5-10 mg of the 2-phenylquinoline-4-ol derivative in 0.6 mL of DMSO-

    
      (preferred for solubility and stabilizing the keto form) or CDCl
    
    
    
    (if soluble, to test non-polar preference).
  • Initial Scan: Acquire a standard 1H spectrum at 298 K. Look for a broad hump >10 ppm.

  • Cooling Phase: Lower the probe temperature to 273 K, then 253 K, and finally 233 K (ensure solvent does not freeze; CDCl

    
     is good for low temp).
    
  • Heating Phase (Optional): If aggregates (dimers) are suspected, heat to 323 K to break H-bonds.

  • Analysis:

    • If a sharp singlet emerges at 11-14 ppm at low temp: Keto (NH) form confirmed.

    • If a sharp singlet emerges at 9-10 ppm : Enol (OH) form confirmed (rare for this scaffold).

Protocol 2: Single Crystal Growth for X-Ray

Why: To obtain the bond length data necessary for absolute confirmation.

  • Solvent Selection: Use a binary system. The compound is likely soluble in DMSO or DMF but insoluble in water/ether.

  • Method (Slow Diffusion):

    • Dissolve 20 mg of compound in 1 mL of THF or DCM in a small vial.

    • Place this open vial inside a larger jar containing 5 mL of Hexane or Pentane (anti-solvent).

    • Cap the large jar tightly.

  • Incubation: Allow to stand undisturbed for 3-7 days. The anti-solvent will diffuse into the sample, slowly lowering solubility and promoting high-quality crystal formation.

  • Harvest: Select a crystal with sharp edges (avoid clustered needles) for diffraction.

Part 4: Comparative Data Summary

The following table aggregates typical experimental values for 2-phenyl-4-quinolone derivatives, serving as a reference baseline for your characterization.

FeatureKeto Form (4-Quinolone) Enol Form (4-Hydroxyquinoline) Technique
Stability Thermodynamically Preferred (Solid/Polar)Kinetic/Trapped or Gas PhaseDFT / Thermodynamics
C4–O Bond 1.26 – 1.28 Å (Double Bond)1.35 – 1.37 Å (Single Bond)X-Ray Crystallography
C2–C3 Bond ~1.41 – 1.44 Å (Single-like)~1.36 – 1.38 Å (Double-like)X-Ray Crystallography
1H NMR (NH/OH)

11.5 – 14.0 ppm
(Broad/Sharp)

9.0 – 10.5 ppm
1H NMR (DMSO-

)
1H NMR (H-3)

6.0 – 6.5 ppm
(Singlet)
Buried in aromatic region1H NMR
13C NMR (C-4)

176 – 178 ppm

160 – 165 ppm
13C NMR

Part 5: Characterization Workflow

Use this decision tree to streamline your analytical approach.

Workflow Start Start: Unknown Tautomer Solubility Check Solubility Start->Solubility NMR_DMSO 1H NMR in DMSO-d6 Solubility->NMR_DMSO Signal_Check Check >10 ppm Region NMR_DMSO->Signal_Check Keto_Conf Signal 11-14 ppm: Keto Form Confirmed Signal_Check->Keto_Conf Sharp Peak Ambig Broad/No Signal Signal_Check->Ambig Broad/Absent VT_NMR Run VT-NMR (-40°C) Ambig->VT_NMR XRay Grow Single Crystal (X-Ray Diffraction) Ambig->XRay VT_NMR->Keto_Conf Signal Emerges XRay->Keto_Conf C=O ~1.27Å

Caption: Figure 2. Strategic workflow for assigning tautomeric state. NMR is the first-line screen; X-ray is the ultimate arbiter for ambiguous cases.

References

  • Structural Analysis of 2-Aryl-4-Quinolones: Title: Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies. Source: ResearchGate / Journal of Molecular Structure. Link:

  • NMR Chemical Shift Data: Title: 1H NMR Chemical Shifts (NH and OH protons in heterocycles). Source: Michigan State University Chemistry.[2] Link:

  • Antimalarial Quinolone Tautomerism: Title: Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Source: PubMed / Journal of Organic Chemistry. Link:

  • DFT Stability Studies: Title: A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect.[3] Source: Chemical Science Transactions.[4] Link:

  • X-Ray Crystallography Protocols: Title: X-Ray Crystallography of Chemical Compounds (Crystallization Techniques).[5] Source: NCBI / PMC. Link:

Sources

Comparative

Technical Comparison Guide: Reference Standards for 7-Bromo-8-methyl-2-phenylquinoline-4-ol Quantification

Executive Summary: The Integrity of the Signal In the synthesis of quinoline-based Active Pharmaceutical Ingredients (APIs)—potentially structurally related to classes like potassium-competitive acid blockers (P-CABs) or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Integrity of the Signal

In the synthesis of quinoline-based Active Pharmaceutical Ingredients (APIs)—potentially structurally related to classes like potassium-competitive acid blockers (P-CABs) or kinase inhibitors—the intermediate 7-Bromo-8-methyl-2-phenylquinoline-4-ol represents a critical quality attribute (CQA). Its quantification is not merely a box-checking exercise; it is a safeguard against downstream genotoxic risks and process inefficiencies.

This guide moves beyond the brochure-ware of chemical vendors. We objectively compare the three dominant classes of reference standards available to researchers. We demonstrate that for this specific lipophilic, tautomeric quinoline, reliance on "Research Grade" certificates of analysis (CoA) without secondary qualification is a primary cause of Out-of-Specification (OOS) results in late-stage development.

Comparative Analysis of Reference Standard Classes

For a compound like 7-Bromo-8-methyl-2-phenylquinoline-4-ol, which often exhibits poor aqueous solubility and potential metal-chelating properties, the "purity" value on a label is insufficient. You must understand how that purity was derived.

Table 1: Performance Matrix of Reference Standard Alternatives
FeatureClass A: Primary / Certified Reference Material (CRM) Class B: Commercial Research Grade Class C: In-House Qualified Working Standard
Definition Metrologically traceable to SI units; fully characterized (NMR, MS, HPLC, ROI, KF, GC).Supplied by catalog vendors; purity often based on "Area %" via a single HPLC method.Synthesized internally or sourced commercially, then fully characterized by the user.
Assay Accuracy High (>99.5% w/w) Variable (95-98% Area) High (Dependent on qualification)
Uncertainty Explicitly stated (e.g., ± 0.3%).Unknown / Not stated.Calculated from mass balance.
Traceability USP/EP/NIST traceable.Vendor Lot # only.Traceable to Primary (if available) or ab initio characterization.
Risk Profile Low: Defensible in regulatory filings.High: "Area %" ignores water/solvents, leading to potency overestimation.Medium: Requires robust internal SOPs.
Cost/Lead Time High / Long (Months).Low / Short (Days).Medium / Variable.
Best Use Case Release testing, Method Validation.Early R&D, structural confirmation.[1]Routine QC, Stability studies.[2]
The "Area %" Trap

Expert Insight: Commercial vendors often release 7-Bromo-8-methyl-2-phenylquinoline-4-ol with a purity of "98% (HPLC)." This is an Area Normalization value. It ignores:

  • Water Content: Quinoline-4-ols are hygroscopic.

  • Inorganic Residues: Palladium or copper catalysts from cross-coupling reactions (Suzuki/Sonogashira) used to install the phenyl or methyl groups.

  • Residual Solvents: High boiling point solvents like DMSO or DMF often trapped in the crystal lattice.

Real-world Consequence: If you use a 98% Area-based standard that actually contains 2% water and 1% salt, your actual potency is ~95%. You will systematically underestimate the impurity levels in your drug product by ~3-5%, potentially releasing unsafe batches.

Technical Deep Dive: Analytical Challenges & Solutions

Tautomerism and Chromatography

This molecule exists in a tautomeric equilibrium between the enol form (4-hydroxy) and the keto form (4-oxo) .

  • Challenge: In unbuffered mobile phases, this equilibrium causes peak splitting or tailing, making integration unreliable.

  • Solution: You must use a buffered mobile phase with a defined pH. An acidic pH (0.1% Formic Acid) locks the molecule in a protonated state, improving peak shape.

Metal Chelation

The 8-methyl and 7-bromo substituents, combined with the nitrogen and oxygen atoms, create a potential chelating pocket.

  • Challenge: Interaction with stainless steel frits or column housings can lead to sample loss (low recovery).

  • Solution: Use PEEK-lined columns or add a chelating agent (e.g., 5 mM EDTA) to the mobile phase if recovery is consistently <98%.

Experimental Protocols

Protocol A: The "Self-Validating" Qualification Workflow

Use this protocol to convert a Class B (Commercial) material into a Class C (Working) Standard.

Objective: Establish the "Potency (As Is)" (


) using the Mass Balance approach.

Formula:



Step-by-Step Methodology:

  • Chromatographic Purity (

    
    ): 
    
    • Run the sample using the method in Protocol B.

    • Integrate all peaks >0.05% area.

    • Calculate purity using % Area Normalization (assuming equal Response Factors for impurities initially).

  • Volatiles Quantification:

    • Water: Perform Karl Fischer titration (Coulometric) in triplicate. Expect 0.5 - 2.0% w/w.

    • Solvents (%RS): Perform Headspace GC-FID. Look specifically for synthesis solvents (e.g., Toluene, THF).

  • Residue on Ignition (%ROI):

    • Sulfated ash method (USP <281>). This accounts for inorganic salts/catalysts.

  • Final Calculation:

    • Apply the Mass Balance formula above to assign the certified potency.

Protocol B: Recommended HPLC Quantification Method

Designed for robustness against tautomeric shifts.

  • Column: Agilent Zorbax Eclipse Plus C18,

    
     (or equivalent).
    
  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0 min: 90% A / 10% B

    • 15 min: 10% A / 90% B

    • 20 min: 10% A / 90% B

    • 21 min: 90% A / 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temp:

    
     (Critical for tautomer collapse).
    
  • Detection: UV @ 254 nm (primary) and 320 nm (secondary for specificity).

Visualization of Workflows

Diagram 1: Reference Standard Selection Decision Tree

This logic gate ensures you select the appropriate standard based on your development phase.

ReferenceSelection Start Start: Need to Quantify 7-Bromo-8-methyl-2-phenylquinoline-4-ol PhaseCheck What is the Development Phase? Start->PhaseCheck EarlyRD Early R&D / Screening PhaseCheck->EarlyRD LateStage GLP Tox / GMP Release PhaseCheck->LateStage UseComm Use Commercial (Class B) *Treat Potency as 100% Area* EarlyRD->UseComm Speed Priority CommCheck Is a USP/EP Primary Standard Available? LateStage->CommCheck UsePrimary Use Primary Standard (Class A) CommCheck->UsePrimary Yes QualifyInHouse Qualify In-House Standard (Class C) via Mass Balance Protocol CommCheck->QualifyInHouse No (Most Likely)

Caption: Decision matrix for selecting the appropriate reference standard grade based on regulatory risk and availability.

Diagram 2: The Mass Balance Qualification Cycle

Visualizing the inputs required to assign a valid potency to a working standard.

MassBalance Raw Raw Material (Class B) HPLC HPLC Purity (% Area) Raw->HPLC KF Karl Fischer (% Water) Raw->KF GC GC-HS (% Solvents) Raw->GC ROI Residue on Ignition (% Inorganics) Raw->ROI Calc Mass Balance Calculation HPLC->Calc KF->Calc GC->Calc ROI->Calc Cert Qualified Working Standard (Assigned Potency) Calc->Cert

Caption: The "Mass Balance" approach is the only defensible method for assigning potency to non-compendial reference standards.

References

  • International Conference on Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Gavin E. Collis et al. Structure analysis of 7-bromoquinolin-8-ol. Acta Crystallographica Section C. [Link](Cited for structural analogies regarding brominated hydroxyquinolines).

Sources

Validation

Structural Architectonics: 7-Bromo-8-methyl-2-phenylquinoline-4-ol vs. Quinoline Analogs

Topic: Crystal Structure Analysis of 7-Bromo-8-methyl-2-phenylquinoline-4-ol Content Type: Publish Comparison Guide Audience: Researchers, Crystallographers, and Medicinal Chemists Executive Summary & Strategic Context I...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis of 7-Bromo-8-methyl-2-phenylquinoline-4-ol Content Type: Publish Comparison Guide Audience: Researchers, Crystallographers, and Medicinal Chemists

Executive Summary & Strategic Context

In the landscape of nitrogen-heterocycle drug discovery, the quinoline-4-ol scaffold is a privileged structure. However, the specific substitution pattern of 7-Bromo-8-methyl-2-phenylquinoline-4-ol (7-B-8-M-2-PQ) introduces a unique crystallographic conflict: the competition between steric hindrance (8-methyl), halogen bonding (7-bromo), and rotatable aromaticity (2-phenyl).

This guide provides a comparative structural analysis, benchmarking 7-B-8-M-2-PQ against established analogs. We move beyond basic characterization to explore how these substituents dictate solid-state packing—critical knowledge for optimizing solubility and bioavailability in drug development.

Comparative Analysis: The Tautomeric & Steric Landscape

The primary challenge in crystallizing quinoline-4-ols is the Keto-Enol Tautomerism . Unlike standard quinolines, the 4-position oxygen allows the molecule to exist as either the enol (4-hydroxy) or the keto (4-quinolone) form.

Mechanism of Stabilization

In the solid state, the preferred tautomer is dictated by the hydrogen bond network.

  • Alternative 1 (Unsubstituted 4-ol): Often adopts the keto form to maximize N-H···O interactions.

  • 7-B-8-M-2-PQ (Target): The 2-phenyl group extends the conjugation, stabilizing the enol form via

    
    -electron delocalization, while the 8-methyl group sterically protects the nitrogen, potentially inhibiting the intermolecular N-H···O dimerization typical of quinolones.
    
Visualization: Tautomeric Equilibrium & Synthesis Pathway

Tautomerism cluster_steric Steric Influence Substrates Substrates: Aniline deriv. + Beta-keto ester Cyclization Conrad-Limpach / Goould-Jacobs Cyclization Substrates->Cyclization 250°C / Acid Cat. Enol Enol Form (Aromatic, OH donor) Cyclization->Enol Keto Keto Form (Quinolone, NH donor) Enol->Keto Solution Equilibrium Crystal Crystal Lattice (Stabilized Tautomer) Enol->Crystal Solvent: EtOH (H-bond acceptor) Keto->Crystal Solvent: DMF (High Dielectric)

Figure 1: Synthetic pathway and tautomeric selection during crystallization.[1] The choice of solvent and the 8-methyl steric bulk significantly influence the final solid-state form.

Experimental Data: Benchmarking Against Analogs

To validate the structure of 7-B-8-M-2-PQ, we must compare its crystallographic parameters against known "Reference Standards" in the quinoline family. The 8-methyl group is the "disruptor," breaking the planar stacking observed in simpler analogs.

Table 1: Comparative Crystallographic Parameters
ParameterReference A: 8-Bromo-2-methylquinoline [1]Reference B: 7-Bromoquinolin-8-ol [2]Target: 7-Bromo-8-methyl-2-phenylquinoline-4-ol (Predicted/Observed)
Crystal System Monoclinic (

)
Orthorhombic (

)
Triclinic (

) or Monoclinic
Space Group


Lower symmetry expected due to 2-phenyl torsion.

-Stacking
Strong (Face-to-Face, 3.76 Å)Moderate (Dimerized)Weak/Offset (Disrupted by 2-Ph twist & 8-Me bulk).
H-Bonding None (Aprotic)O-H···N (Dimer)O-H···N / O-H···Br (Intramolecular vs Intermolecular competition).
Dihedral Angle ~0° (Planar)~0° (Planar)>20° (Between Phenyl & Quinoline rings).

Note: The "Target" column represents values derived from comparative crystal engineering principles. Actual values must be confirmed via SC-XRD.

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the resulting crystals do not extinguish polarized light uniformly, re-sublime the starting material before crystallization.

Protocol A: Synthesis via Modified Conrad-Limpach

Why this method? It specifically favors the thermodynamically stable 4-hydroxyquinoline over kinetic kinetic byproducts.

  • Reactants: Combine 3-bromo-2-methylaniline (1.0 eq) with ethyl benzoylacetate (1.1 eq).

  • Condensation: Reflux in toluene with a Dean-Stark trap (catalytic p-TsOH) for 4 hours to form the enamine intermediate. Checkpoint: Monitor water collection.

  • Cyclization: Drop the crude enamine into diphenyl ether pre-heated to 250°C. Flash heating is critical to prevent polymerization.

  • Isolation: Cool to RT. Dilute with hexane. Filter the precipitate.[2]

Protocol B: Crystal Growth (Solvent Selection)

Why this method? The 2-phenyl group increases lipophilicity, while the 4-OH provides polarity. A single solvent is rarely sufficient.

  • Method: Slow Evaporation.

  • Solvent System: Ethanol/Dichloromethane (3:1 v/v).

    • Role of EtOH: Solubilizes the polar OH/NH functionality.

    • Role of DCM: Solubilizes the lipophilic phenyl/bromo regions.

  • Conditions: Dissolve 20mg of purified compound in 4mL solvent. Filter through a 0.45µm PTFE syringe filter into a narrow vial. Cover with parafilm, punch 3 pinholes, and store at 4°C in a vibration-free environment.

Protocol C: Single Crystal XRD Data Collection
  • Mounting: Select a block-like crystal (

    
     mm). Mount on a MiTeGen loop using paratone oil.
    
  • Temperature: Collect data at 100 K (Liquid Nitrogen stream).

    • Reasoning: The 2-phenyl ring often exhibits high thermal motion (libration) at RT, which smears electron density and reduces resolution.

  • Source: Mo-K

    
     (
    
    
    
    Å). The Br atom absorbs Cu radiation heavily; Mo is preferred to minimize absorption correction errors.

Structural Logic & Interaction Hierarchy

Understanding the packing forces allows for rational drug design (e.g., predicting polymorph stability).

Visualization: Crystal Packing Interaction Flow

Interactions Root Primary Packing Forces HBond H-Bonding (Strongest) O-H...N vs N-H...O Root->HBond Halogen Halogen Bonding C-Br...O / C-Br...Pi Root->Halogen PiStack Pi-Pi Stacking (Aromatic Overlap) Root->PiStack Lattice Final Crystal Structure (Space Group Selection) HBond->Lattice Defines 1D Chains Halogen->Lattice Lateral Stability PiStack->Lattice Defines Layering Steric Steric Repulsion (8-Me vs 7-Br) Steric->PiStack Disrupts Steric->Lattice Increases Void Volume

Figure 2: Hierarchy of intermolecular forces. Note how the Steric node (8-Methyl) negatively impacts Pi-Stacking, often forcing the crystal into lower-symmetry space groups.

Critical Analysis of Interactions[3]
  • The 8-Methyl/7-Bromo Clash: These two groups are ortho to each other. The Van der Waals radius of Methyl (2.0 Å) and Bromine (1.85 Å) creates significant strain.

    • Consequence: The Br atom is likely pushed out of the quinoline plane, or the methyl group rotation is locked. This "lock" reduces entropy, potentially raising the melting point compared to the non-methylated analog.

  • The 2-Phenyl Torsion: Unlike a flat naphthalene system, the 2-phenyl ring will twist (typically 20-40°) relative to the quinoline core to avoid steric clash with the H-3 proton. This twist prevents tight "pancake" stacking, increasing solubility—a desirable trait for drug candidates.

References

  • 8-Bromo-2-methylquinoline Crystal Structure: Source: Acta Crystallographica Section E. Title: 8-Bromo-2-methylquinoline.[2][3] URL:[Link]

  • 7-Bromoquinolin-8-ol Structure & Halogenation: Source: Acta Crystallographica Section C / ResearchGate.[4] Title: Structure analysis of 7-bromoquinolin-8-ol.[4] URL:[Link]

  • Tautomerism in 2-Arylquinolones: Source: ResearchGate / Journal of Molecular Structure. Title: Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies. URL:[Link]

  • 2-Phenylquinoline-4-Carboxylic Acid Derivatives (Synthesis/Characterization): Source: Frontiers in Chemistry. Title: Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 7-Bromo-8-methyl-2-phenylquinoline-4-ol

[1][2][3][4] Executive Summary & Operational Directive Immediate Action Required: Treat 7-Bromo-8-methyl-2-phenylquinoline-4-ol as a Halogenated Organic Hazardous Waste . Do NOT dispose of this compound down the drain or...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Operational Directive

Immediate Action Required: Treat 7-Bromo-8-methyl-2-phenylquinoline-4-ol as a Halogenated Organic Hazardous Waste .

Do NOT dispose of this compound down the drain or in general trash. Do NOT mix with non-halogenated solvents (e.g., acetone, methanol) unless necessary for dissolution, as this increases the volume of higher-cost halogenated waste.[1]

Disposal Pathway: High-temperature incineration with acid gas scrubbing (to capture HBr).[1]

Chemical Profile & Risk Assessment

To handle this compound safely, one must understand its behavior in solution and solid state.

Structural Insights (The "Why" Behind the Protocol)
  • Tautomerism: While named a "4-ol" (hydroxyquinoline), this compound often exists in equilibrium with its 4-one (quinolone) tautomer.[1]

    • Operational Impact: This tautomerism significantly affects solubility.[1] It may be less soluble in non-polar solvents and more soluble in polar aprotic solvents (DMSO, DMF) or aqueous base.

  • Halogen Content (Bromine): The C-7 bromine atom is the primary driver for disposal classification.[1]

    • Operational Impact: Upon incineration, this generates Hydrogen Bromide (HBr).[2] If incinerated in a standard facility without scrubbers, it contributes to acid rain and equipment corrosion. Furthermore, improper combustion can lead to the formation of polybrominated dibenzo-p-dioxins (PBDDs).[1][3]

Hazard Identification (GHS Standards)

Based on structural analogs (bromoquinolines) and functional group analysis:

Hazard ClassCategoryH-StatementDescription
Skin Irritation Cat 2H315 Causes skin irritation.[1][4][5]
Eye Irritation Cat 2AH319 Causes serious eye irritation.[1][6][5]
STOT - SE Cat 3H335 May cause respiratory irritation.[1][5]
Acute Toxicity Cat 4H302 Harmful if swallowed (Class assumption).[1]

Waste Segregation & Compatibility

Trustworthiness Rule: Segregation is the first line of defense against chemical accidents.

Compatibility Matrix
  • Incompatible: Strong Oxidizing Agents (e.g., Peroxides, Nitric Acid, Permanganates).

    • Risk:[4][3][7][8][9] Exothermic reaction, potential evolution of toxic bromine gas (

      
      ).
      
  • Incompatible: Strong Reducing Agents.[1]

    • Risk:[4][3][7][8][9] Debromination reactions.[1]

Segregation Protocol
  • Solid Waste: Isolate pure solid, filter cakes, or contaminated silica gel in a container labeled "Hazardous Waste - Solid - Halogenated." [1]

  • Liquid Waste:

    • If dissolved in DMSO/DMF/DCM: Segregate into "Halogenated Organic Solvents." [1]

    • Crucial: Do not pour into the "Non-Halogenated" carboy. Even trace amounts (often >1000 ppm) classify the entire container as halogenated, significantly increasing disposal costs.

Disposal Workflow (Decision Tree)

The following diagram outlines the logical flow for disposing of 7-Bromo-8-methyl-2-phenylquinoline-4-ol based on its physical state.

DisposalWorkflow Start Waste Generation: 7-Bromo-8-methyl-2-phenylquinoline-4-ol StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, Filter Paper, PPE) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Mother Liquor, Rinses) StateCheck->LiquidPath Solution SolidContainer Container: Wide-Mouth HDPE Label: 'Hazardous Waste - Toxic Solids' SolidPath->SolidContainer LiquidCheck Solvent Type? LiquidPath->LiquidCheck Manifest RCRA Manifesting (List Halogen Content) SolidContainer->Manifest HaloWaste Container: Carboy (HDPE/Glass) Label: 'Halogenated Organic Waste' LiquidCheck->HaloWaste Organic (DCM, DMSO, EtOAc) AqueousWaste Adjust pH 5-9 -> Container: 'Aqueous Toxic Waste' LiquidCheck->AqueousWaste Aqueous (Buffers) HaloWaste->Manifest AqueousWaste->Manifest Incineration Final Fate: High-Temp Incineration (w/ HBr Scrubbers) Manifest->Incineration

Figure 1: Operational decision tree for segregating and packaging halogenated quinoline waste.

Detailed Step-by-Step Protocol

Phase 1: Preparation
  • PPE: Wear Nitrile gloves (double gloving recommended if handling solutions in DCM), safety goggles, and a lab coat. Handle in a fume hood.

  • Container Selection:

    • Solids: Use a wide-mouth HDPE jar with a screw-top lid.

    • Liquids: Use an amber glass bottle or HDPE carboy compatible with the solvent matrix.

Phase 2: Packaging
  • Transfer:

    • Transfer the material carefully to avoid dust generation. If the material is a fine powder, use a damp paper towel to wipe up residues; dispose of the towel in the same solid waste container.

  • Labeling (Critical):

    • Affix a hazardous waste tag immediately.[1]

    • Chemical Name: Write out the full name: "7-Bromo-8-methyl-2-phenylquinoline-4-ol".

    • Constituents: If in solution, list all solvents and their approximate percentages (e.g., "Dichloromethane 95%, 7-Bromo... 5%").

    • Hazard Checkbox: Check "Toxic" and "Irritant."[1]

Phase 3: Storage & Handoff[1][3][6]
  • Secondary Containment: Place the waste container in a secondary tray to catch potential leaks.[1]

  • Timeline: Do not store in the satellite accumulation area for more than 90 days (or as per local institutional policy).

  • Request Pickup: Contact your EHS department.[1] Explicitly mention "Halogenated Organics" on the request form to ensure the waste vendor routes it to the correct incinerator.

Regulatory Framework (US Focus)

Compliance is not optional.[1][4][6] This section grounds the protocol in federal standards.

  • RCRA Classification:

    • While this specific CAS is not P-listed or U-listed, it is regulated under 40 CFR 261 as a characteristic waste if it exhibits toxicity or ignitability (solvent dependent).[1]

    • Halogenated Solvents (F-List): If dissolved in spent halogenated solvents (Methylene Chloride, etc.), it falls under F001/F002 codes [1].[1]

  • EPA Waste Code:

    • If the solid is disposed of purely for its toxicity/halogen content, it is often coded generally as D001 (if ignitable carrier) or managed under state-specific codes for "Non-RCRA Regulated Hazardous Waste" (e.g., California code 352 - Organic solids with halogens).[1]

Emergency Procedures

  • Spill (Solid):

    • Evacuate the immediate area if dust is airborne.[1][10]

    • Wear N95 or P100 respiratory protection.[1]

    • Cover spill with wet paper towels to prevent dust dispersion.[1]

    • Scoop into a bag; label as hazardous waste.

  • Spill (Liquid):

    • Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust) if oxidizers are present.[1]

    • Place spent absorbent in the solid waste container.[1]

  • Exposure:

    • Eye Contact: Rinse immediately with water for 15 minutes.[1][6][5]

    • Skin Contact: Wash with soap and water.[1][4][6][10] Do not use ethanol (may enhance absorption).[1]

References

  • U.S. Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][9] Electronic Code of Federal Regulations.[1] Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 3-Bromoquinoline (Class Properties).[1] Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] ACS Center for Lab Safety.[1] Available at: [Link]

Sources

Handling

Personal protective equipment for handling 7-Bromo-8-methyl-2-phenylquinoline-4-ol

Executive Summary & Compound Profile Handling 7-Bromo-8-methyl-2-phenylquinoline-4-ol requires a risk-based approach derived from Structure-Activity Relationship (SAR) analysis. As a halogenated quinoline derivative feat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Handling 7-Bromo-8-methyl-2-phenylquinoline-4-ol requires a risk-based approach derived from Structure-Activity Relationship (SAR) analysis. As a halogenated quinoline derivative featuring a phenyl group and a hydroxyl moiety, this compound presents a specific profile of lipophilicity and biological activity.

While specific Safety Data Sheets (SDS) for this exact isomer are often proprietary or unavailable in public databases, the safety protocols below are synthesized from authoritative data on analogous halogenated quinolin-4-ols . The core quinoline scaffold is a known pharmacophore capable of DNA intercalation, while the bromine substituent increases lipophilicity, enhancing potential dermal absorption.

Operational Directive: Treat this compound as a Potential Mutagen and Severe Irritant (Skin/Eye/Respiratory).[1] All handling must prioritize the prevention of aerosolization (dust) and dermal contact.[2]

Hazard Identification (SAR Analysis)

Causality: The safety protocols in this guide are dictated by the functional groups present in the molecule.

Functional GroupHazard ImplicationGHS Classification (Inferred)
Quinoline Core Potential for DNA intercalation; hepatotoxicity risks [1].H351 (Suspected of causing cancer); H341 (Suspected mutagen).
Bromine (C-7) Increases lipophilicity, facilitating transport across biological membranes (skin absorption) [2].H312 (Harmful in contact with skin).[3]
Hydroxyl (C-4) Tautomerism (4-hydroxy vs. 4-quinolone) often results in high-melting solids that generate fine, persistent dust.H335 (May cause respiratory irritation).[4]
Phenyl Ring Enhances pi-pi stacking interactions, potentially increasing persistence in biological systems.H373 (May cause damage to organs through prolonged exposure).

Personal Protective Equipment (PPE) Matrix

Trustworthiness: This protocol uses a "Barrier Redundancy" system. If one barrier fails, a secondary barrier is already in place.

  • Engineering Control: All weighing and solubilization must occur within a certified Chemical Fume Hood or Powder Containment Balance Enclosure .

  • PPE Backup: If work must be performed outside a hood (e.g., equipment maintenance), a P100/N95 Particulate Respirator is mandatory to prevent inhalation of micro-crystalline dust.

Because the bromine and methyl groups enhance the molecule's ability to penetrate the stratum corneum, standard single-gloving is insufficient.

  • Inner Layer: Nitrile (0.11 mm minimum).

  • Outer Layer: Nitrile (0.11 mm minimum) or Polychloroprene (for enhanced grip and chemical resistance).

  • Protocol: Inspect gloves for pinholes immediately upon donning. Change the outer pair immediately after any splash or contact with the solid.

  • Requirement: Chemical Splash Goggles (ANSI Z87.1 or EN 166 compliant).

  • Contraindication: Safety glasses with side shields are insufficient for handling fine powders of halogenated quinolines, as airborne dust can bypass side gaps.

Operational Protocol: Safe Handling Workflow

Expertise: The following workflow minimizes the "Zone of Contamination."

Step 1: Preparation

  • Verify fume hood airflow (>100 fpm).

  • Place a disposable absorbent mat (spill pad) in the work area.

  • Pre-weigh the solvent in a closed container to avoid transferring the solid repeatedly.

Step 2: Weighing (The Critical Step)

  • Use an anti-static gun if the powder is static-prone (common with methylated quinolines).

  • Transfer solid directly into a tared vial. Do not use weighing boats if possible; weigh directly into the reaction vessel to eliminate a transfer step.

Step 3: Solubilization

  • Add solvent immediately to the solid. Once in solution, the respiratory hazard is significantly reduced, though the dermal hazard (absorption) increases due to the solvent vehicle (e.g., DMSO or DCM).

Step 4: Decontamination

  • Wipe down the balance and surrounding area with a solvent-dampened tissue (Ethanol or Acetone). Dispose of this tissue as hazardous solid waste.

Visualization: Logic & Workflow

G Start Storage (Cool, Dry, Dark) Prep PPE Donning (Double Nitrile + Goggles) Start->Prep Retrieval Weigh Weighing (Fume Hood/Enclosure) Prep->Weigh Transfer Solubilize Solubilization (Immediate Dissolution) Weigh->Solubilize Add Solvent Waste Disposal (Halogenated Stream) Weigh->Waste Spill/Cleanup Solubilize->Waste Exp. End

Caption: Figure 1. Operational workflow for handling 7-Bromo-8-methyl-2-phenylquinoline-4-ol, emphasizing containment at the weighing stage.

Emergency Response & Disposal

A. Spills (Solid)

  • Isolate: Evacuate the immediate area if the spill is significant (>1g) and outside a hood.

  • Protect: Don P100 respiratory protection.

  • Clean: Do not sweep (generates dust). Cover with a wet paper towel (solvent or water) to dampen the powder, then scoop into a hazardous waste bag.

B. Waste Disposal

  • Classification: This compound contains a Halogen (Bromine). It must be segregated into the Halogenated Organic Waste stream.

  • Destruction: High-temperature incineration is the required method to prevent the formation of toxic byproducts.

  • Container: Do not use metal containers for long-term storage of waste solutions, as halogenated compounds can degrade and corrode metal over time [3].[5]

References

  • National Institutes of Health (PubChem). Quinoline - Toxicity and Hazard Profile. Available at: [Link]

  • Washington State University. Halogenated Solvents and Organics - Standard Operating Procedure. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.